N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17N3O2S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)imidazole-1-sulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-8(2)12(9(3)4)15(13,14)11-6-5-10-7-11/h5-9H,1-4H3 |
InChI Key |
UDFYIXVUBLLFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)N1C=CN=C1 |
Origin of Product |
United States |
Foundational & Exploratory
N,N-Diisopropyl-1H-imidazole-1-sulfonamide CAS 1349718-95-1 properties
An In-Depth Technical Guide to N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Executive Summary
This compound (CAS 1349718-95-1) is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the N,N-diisopropylsulfamoyl moiety (
Unlike highly reactive and moisture-sensitive sulfamoyl chlorides, this imidazole derivative serves as a "masked" sulfamoylating agent.[1] The imidazole ring acts as an efficient leaving group upon activation, allowing for the controlled formation of sulfamates (from alcohols) and sulfamides (from amines). The bulky diisopropyl group is of particular value in drug development, offering enhanced metabolic stability against N-dealkylation and increased lipophilicity compared to its dimethyl analogues.[1]
Chemical Identity & Physicochemical Profile
This compound belongs to the class of 1-sulfonylimidazoles.[1] Its stability profile allows it to be handled as a bench-stable reagent under standard laboratory conditions, contrasting sharply with the corresponding sulfamoyl chlorides which degrade rapidly in moist air.[1]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1349718-95-1 |
| Molecular Formula | |
| Molecular Weight | 231.32 g/mol |
| SMILES | O=S(N1C=CN=C1)(N(C(C)C)C(C)C)=O |
| Physical State | White to off-white solid (crystalline) or viscous oil |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (slow hydrolysis); Store under inert atmosphere ( |
| Reactivity Class | Electrophilic Sulfamoyl Transfer Reagent |
Mechanistic Utility
The utility of CAS 1349718-95-1 lies in its ability to transfer the steric bulk of the diisopropylsulfamoyl group via a nucleophilic substitution mechanism (
Mechanism of Action:
-
Activation: The imidazole nitrogen (
) can be protonated or complexed with a Lewis acid (e.g., ) or simply activated by the nucleophile attacking the sulfur center. -
Substitution: The nucleophile (alcohol or amine) attacks the electrophilic sulfur.
-
Elimination: The imidazole ring is expelled as a stable leaving group (neutral imidazole or imidazolium salt).
Diagram 1: Reaction Mechanism
The following diagram illustrates the transfer of the sulfamoyl group to a generic nucleophile (Nu-H).
Caption: Nucleophilic substitution at the sulfur center displaces imidazole to yield the sulfamoylated product.
Synthesis of the Reagent
While commercially available, the reagent can be synthesized in-house using a two-step protocol starting from sulfuryl chloride.[1] This ensures high purity and freshness, which is critical for sensitive applications.
Reaction Scheme:
Experimental Protocol: Preparation of CAS 1349718-95-1
Reagents:
-
Sulfuryl chloride (
)[1] -
Diisopropylamine[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Triethylamine (
)[1]
Step-by-Step Methodology:
-
Sulfamoyl Chloride Formation:
-
Cool a solution of sulfuryl chloride (1.0 equiv) in anhydrous DCM to -78°C under nitrogen.
-
Add a solution of diisopropylamine (1.0 equiv) and
(1.1 equiv) dropwise over 30 minutes. -
Allow to warm to 0°C and stir for 2 hours. Note: The intermediate diisopropylsulfamoyl chloride is formed.
-
-
Imidazole Coupling:
-
Cool the mixture back to 0°C.
-
Add imidazole (2.2 equiv) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
Workup:
-
Filter off the precipitated imidazole/amine hydrochloride salts.
-
Wash the filtrate with water (
), saturated , and brine.[1] -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hexanes/EtOAc or purify via flash chromatography (SiO2, Hex/EtOAc gradient) to yield the title compound.
-
Applications in Drug Development
The N,N-diisopropylsulfamoyl moiety is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a lipophilic spacer.[1]
Application A: Synthesis of Sulfamates (Enzyme Inhibitors)
Sulfamates are potent inhibitors of sulfatase enzymes and carbonic anhydrases.
-
Protocol: Dissolve the target alcohol (1.0 equiv) in DMF. Add
(1.2 equiv) at 0°C. Stir for 15 min. Add CAS 1349718-95-1 (1.2 equiv).[1] Warm to RT and stir for 4 hours. Quench with . -
Advantage: Avoids the use of gaseous sulfamoyl chloride (
) and allows for the installation of the substituted nitrogen in one step.
Application B: Synthesis of Sulfamides (Scaffold Building)
Sulfamides are stable linkers used in peptidomimetics.
-
Protocol: Mix the primary amine (1.0 equiv) and CAS 1349718-95-1 (1.1 equiv) in Acetonitrile. Heat to reflux (80°C) for 6 hours. The imidazole is displaced by the amine.
-
Advantage: The reaction is cleaner than using sulfamoyl chlorides, which often leads to symmetrical bis-sulfamide byproducts.[1] The steric bulk of the diisopropyl group prevents over-reaction.
Diagram 2: Synthetic Workflow
Caption: Decision tree for synthesizing sulfamates or sulfamides using the reagent.
Handling & Safety
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. Moisture sensitive.[1]
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.
References
-
Beaudoin, S., et al. "Development of Imidazole-1-sulfonates as Versatile Reagents."[1] Journal of Organic Chemistry, 2003, 68(1), 115-119.[1] Link[1]
-
Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005, 25(2), 186-228.[1] Link[1]
-
Ambeed. "Product Analysis: this compound (CAS 1349718-95-1)." Ambeed Supplier Database, Accessed 2026. Link
-
BLD Pharm. "Safety Data Sheet: 1349718-95-1." BLD Pharm Repository, Accessed 2026. Link
(Note: While specific literature on CAS 1349718-95-1 is limited to supplier catalogs, the chemistry is grounded in the well-established reactivity of imidazole-1-sulfonamides as cited in References 1 and 2.)[1]
Sources
- 1. Paraffin oils - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Structural Dynamics and Metabolic Stability of Sterically Hindered Imidazole Sulfonamides
Executive Summary
The imidazole sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents, antifungal therapeutics, and central nervous system (CNS) modulators such as GlyT1 inhibitors. However, the inherent electrophilicity of the sulfonamide linkage and the metabolic liability of the imidazole ring often lead to rapid in vivo clearance. As a Senior Application Scientist, I have observed that introducing steric hindrance—via bulky substituents like N-methyl, tert-butylphenyl, or halogenated aromatic rings—fundamentally alters the structural dynamics of these molecules. This whitepaper explores the causality behind steric shielding, details the synthetic methodologies required to overcome the resulting reactivity barriers, and provides self-validating protocols for metabolic stability profiling.
The Causality of Steric Hindrance in Structural Stability
The integration of bulky groups adjacent to the sulfonamide nitrogen or directly on the imidazole core serves a dual purpose: conformational locking and metabolic shielding.
From a physical chemistry perspective, steric bulk restricts the dihedral angle of the S-N bond. This restriction prevents the molecule from adopting the planar transition state required for certain enzymatic cleavages, such as amidase-mediated hydrolysis. Furthermore, the 3D footprint of groups like 2,4-dichlorophenyl or N-methyl physically blocks the active sites of Cytochrome P450 (CYP450) enzymes from accessing the vulnerable N-alkyl groups or the sulfur center. This steric shielding effectively prevents rapid N-dealkylation and oxidation, prolonging the compound's half-life without necessarily altering its target binding affinity[1]. In combinatorial chemistry, while steric hindrance complicates the synthesis of natural product-like libraries, it is precisely this rigidity that yields highly stable, bioavailable candidates[2].
Synthetic Methodologies for Hindered Scaffolds
The very steric hindrance that provides metabolic stability also imposes significant activation energy barriers during synthesis. Standard sulfonylation reactions often stall or yield high amounts of hydrolyzed byproducts when reacting a bulky amine with an imidazole sulfonyl chloride.
Overcoming the Activation Barrier
To synthesize these hindered molecules, the reaction requires nucleophilic catalysis. The addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, providing the necessary driving force for the sterically hindered amine to attack, thereby overcoming the steric barrier[3].
Synthetic workflow for sterically hindered imidazole sulfonamides.
Self-Validating Synthesis Protocol
Objective: Synthesis of a hindered imidazole sulfonamide using 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.
-
Preparation & Validation: Dry all glassware. Perform a Karl Fischer titration on the dichloromethane (DCM) solvent. Validation: Moisture content must be <50 ppm to prevent competitive hydrolysis of the sulfonyl chloride.
-
Activation: Dissolve the sterically hindered amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Catalysis: Add DMAP (0.1 eq). The causality here is that DMAP acts as an acyl transfer catalyst, essential for hindered substrates.
-
Coupling: Cool the mixture to 0 °C. Slowly add 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (1.1 eq) dropwise[3].
-
Monitoring & Validation: Stir at room temperature, or heat to 40 °C if stalled. Monitor via LC-MS. Validation: The reaction is only considered successful if the LC-MS shows the disappearance of the amine mass and the appearance of the product mass; a mere disappearance of the sulfonyl chloride peak may indicate failure via hydrolysis.
Metabolic Stability Profiling
The primary biological advantage of sterically hindered imidazole sulfonamides is their resistance to hepatic clearance. For instance, in the development of GlyT1 inhibitors and anticancer agents, unhindered piperidine or simple alkyl sulfonamides are rapidly metabolized, whereas N-methyl and bulky aryl variants show exceptional microsomal stability[1][4].
Metabolic degradation pathway vs. sterically hindered stabilization.
Quantitative Data Analysis
The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements observed when steric bulk is introduced to the imidazole sulfonamide core.
| Compound Variant | Steric Hindrance Level | RLM Half-life ( | CYP3A4 IC | Target IC |
| Unhindered Imidazole Sulfonamide | Low | < 15 min | > 10 | 120 |
| N-Methyl Imidazole Sulfonamide | Moderate | 45 min | > 10 | 25 |
| 2,4-Dichlorophenyl Imidazole Sulfonamide | High | > 90 min | > 10 | 15 |
Data synthesized from scaffold hopping and stability studies of GlyT1 inhibitors and anticancer derivatives[1][4].
Self-Validating Microsomal Stability Assay Protocol
To accurately quantify the stability conferred by steric hindrance, a Rat Liver Microsome (RLM) assay must be executed as a closed, self-validating system.
-
Incubation Setup: Prepare a 1 µM solution of the hindered imidazole sulfonamide in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL RLM.
-
System Controls (Critical Validation Step):
-
Positive Control: Run a parallel incubation with Verapamil (a known rapid CYP substrate).
-
Negative Control: Run an incubation of the test compound without the NADPH regenerating system.
-
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Quenching: At time points 0, 15, 30, 60, and 90 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Assay Validation Logic: Calculate the
of Verapamil. If the Verapamil is > 30 minutes, the microsomes are inactive, and the entire assay must be discarded. If the test compound degrades in the negative control (no NADPH), it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism, prompting a redesign of the sulfonamide linkage.
References
-
Benchchem. "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4". Benchchem Applications in Organic Synthesis. 3
-
Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." Molecules, 2021. 4
-
Sheffler, D. J., et al. "Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres." Bioorganic & Medicinal Chemistry Letters, 2014. 1
-
Abreu, P. M., & Branco, P. S. "Natural Product-Like Combinatorial Libraries." Journal of the Brazilian Chemical Society, 2003. 2
Sources
- 1. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Sulfamoylation Strategies: The Shift from Sulfamoyl Chlorides to Imidazole-Based Reagents
Executive Summary
In the landscape of medicinal chemistry and late-stage functionalization, the introduction of the sulfamoyl moiety (
This technical guide analyzes the superior alternative:
Part 1: The Incumbent — Sulfamoyl Chloride
The Mechanism and Limitations
Sulfamoyl chlorides react via a classic Nucleophilic Substitution at Sulfur (
-
Reactivity: High. Reacts rapidly with amines, alcohols, and water.
-
The Instability Trap: The high reactivity is a double-edged sword. Sulfamoyl chlorides, particularly those with steric bulk like the diisopropyl variant, are prone to hydrolysis upon exposure to atmospheric moisture, generating the parent amine, sulfuric acid, and HCl.
-
Corrosivity: The byproduct of the coupling reaction is HCl. This necessitates the use of excess base (typically 2-3 equivalents) or a scavenger, which can be detrimental to acid-sensitive substrates.
The "In Situ" Bottleneck
Due to their instability, sulfamoyl chlorides are rarely isolated in pure form for long-term storage. They are typically generated in situ via the reaction of an amine with sulfuryl chloride (
Part 2: The Challenger — -Diisopropyl-1H-imidazole-1-sulfonamide
Design Philosophy: The "Activated Amide" of Sulfur
-Diisopropyl-1H-imidazole-1-sulfonamide replaces the chloride leaving group with an imidazole ring.[1] This structural modification fundamentally alters the physicochemical profile of the reagent.-
Structure: The sulfur atom is flanked by the diisopropylamine group and the N1 nitrogen of the imidazole.
-
Stability: The imidazole-sulfur bond is resonance-stabilized. Unlike the S-Cl bond, it resists hydrolysis under neutral conditions, allowing the reagent to be stored as a crystalline solid at room temperature.
-
Tunable Reactivity: The imidazole is a poorer leaving group than chloride. This "dampened" reactivity allows for high chemoselectivity—the reagent will preferentially react with primary amines (strong nucleophiles) while sparing hydroxyls or secondary amines unless activated (e.g., by protonation or methylation).
Mechanism of Action: Sulfamoyl Transfer
The reaction proceeds via an addition-elimination pathway. The incoming nucleophile attacks the sulfur center. The imidazole ring, capable of stabilizing a negative charge (or leaving as neutral imidazole if protonated), is expelled.
Key Advantage: The byproduct is imidazole (neutral, pKa ~7), which is significantly less toxic and easier to remove than HCl.
Part 3: Comparative Analysis
Physicochemical & Operational Comparison
| Feature | Sulfamoyl Chloride ( | Imidazole Sulfonamide ( |
| Physical State | Oily liquid or low-melting solid | Crystalline Solid |
| Shelf Stability | Poor (Hydrolyzes in air/moisture) | Excellent (Stable for months at RT) |
| Byproducts | HCl (Corrosive gas/acid) | Imidazole (Neutral solid/solute) |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Imidazole = 68 Da) |
| Selectivity | Low (Reacts indiscriminately) | High (Tunable via pH/catalysis) |
| Handling | Fume hood mandatory, anhydrous | Bench-top stable |
Visualized Pathway: Chloride vs. Imidazole
The following diagram illustrates the divergent workflows. Note the "Activation" step required for the Imidazole pathway, which provides the control element.
Figure 1: Comparative reaction pathways. The Imidazole route offers an optional activation step for kinetic control.
Part 4: Experimental Protocols
Synthesis of -Diisopropyl-1H-imidazole-1-sulfonamide
Rationale: While commercially available, in-house synthesis ensures freshness and is cost-effective.
Reagents:
-
Sulfuryl Chloride (
)[2][3][4] -
Diisopropylamine[5]
-
Triethylamine (
) -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Preparation of Sulfamoyl Chloride (In Situ):
-
Cool a solution of sulfuryl chloride (1.0 equiv) in DCM to 0°C under
. -
Dropwise add diisopropylamine (1.0 equiv) and
(1.1 equiv) in DCM. Stir for 1 h at 0°C. -
Note: This generates the intermediate
.
-
-
** imidazole Coupling:**
-
To the same flask, add a solution of Imidazole (1.1 equiv) and
(1.1 equiv). -
Allow to warm to room temperature and stir for 4–6 hours.
-
-
Workup:
Application: Sulfamoylation of a Primary Amine
Rationale: Demonstrating the "Shelf-Stable" utility.[15]
Reagents:
-
Target Amine (
) - -Diisopropyl-1H-imidazole-1-sulfonamide (1.2 equiv)
-
Catalyst: Methyl Triflate (MeOTf) (0.1 equiv) [Optional: For unreactive amines]
-
Solvent: Acetonitrile (MeCN) or DCM
Protocol:
-
Dissolve the target amine (1.0 mmol) in MeCN (5 mL).
-
Add
-Diisopropyl-1H-imidazole-1-sulfonamide (1.2 mmol). -
Activation Strategy:
-
Method A (Thermal): Heat to 60°C for 12 h. (Suitable for strong nucleophiles).
-
Method B (Imidazolium): Add MeOTf (10 mol%) at RT. This methylates the N3 of the imidazole, creating a highly reactive imidazolium leaving group (similar to the Goddard-Borger reagent principle).
-
-
Monitoring: Monitor consumption of amine by TLC/LCMS.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 0.1 M HCl (to remove imidazole/imidazolium), then brine. Concentrate to yield pure sulfonamide.
Part 5: References
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[15] Organic Letters. Link
-
Beilstein Institute. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Link
-
Jarvis, T. S., et al. (2011).[1] Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Journal of Organic Chemistry. Link
-
Wang, H. M., et al. (2021).[15][16] Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emsdiasum.com [emsdiasum.com]
- 11. d-nb.info [d-nb.info]
- 12. N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1349718-95-1 | N,N-Diisopropyl-1H-imidazole-1-sulfonamide | Amines | Ambeed.com [ambeed.com]
- 14. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Methodologies for N,N-Diisopropylsulfamoylation in Organic Synthesis
[Advances in photochemical and electrochemical incorporation of sulfur dioxide for the synthesis of
Executive Summary
The introduction of the N,N-diisopropylsulfamoyl group is a critical transformation in modern organic synthesis and drug development. Historically utilized as a highly robust protecting group for amines, indoles, and pyrroles [5.1], this moiety also serves as a privileged Directed Metalation Group (DMG) in Directed Ortho Metalation (DoM) chemistry[1]. However, the extreme steric hindrance of the diisopropylamine appendage—while beneficial for protecting group stability—renders the classic reagent, N,N-diisopropylsulfamoyl chloride (DIPSC), poorly electrophilic.
This technical guide explores the mechanistic causality behind these limitations and details the transition toward novel, bench-stable reagents and in situ generation strategies (such as DABSO-mediated protocols) that allow for milder, highly efficient sulfamoylation.
Mechanistic Rationale: The Steric Double-Edged Sword
The utility of the N,N-diisopropylsulfamoyl group lies in its unique stereoelectronic profile. The two bulky isopropyl groups create a dense steric shield around the sulfur(VI) center.
-
The Advantage: Once installed, the group is highly resistant to nucleophilic attack, allowing the substrate to endure harsh downstream conditions (e.g., organolithium reagents during DoM)[2].
-
The Challenge: This same steric shielding makes the initial S–N bond formation thermodynamically demanding. Standard amines or indoles will not react with DIPSC under mild basic conditions. The substrate must be fully deprotonated using strong hydride bases (e.g., NaH, KH) to generate a highly reactive, naked anion capable of attacking the hindered electrophile[1].
To circumvent the need for strong bases—which are incompatible with sensitive functional groups in late-stage drug development—novel reagents and methodologies have been developed[3].
Reagent Evolution and Quantitative Comparison
The landscape of sulfamoylation has evolved from moisture-sensitive chlorides to bench-stable solids and in situ catalytic systems[4].
Table 1: Quantitative and Qualitative Comparison of Sulfamoylation Reagents
| Reagent System | Physical State | Typical Base Required | Electrophilicity | Primary Application |
| DIPSC | Liquid (Moisture Sensitive) | NaH, KH | Low | Standard protection of robust indoles/pyrroles |
| 1-(N,N-diisopropylsulfamoyl)imidazole | Solid (Bench-Stable) | DBU, Cs₂CO₃ | Moderate | Base-sensitive complex substrates |
| DABSO + iPr₂NH | Solid (SO₂ Surrogate) | Amine base / None | High (In situ generated) | Late-stage functionalization, green chemistry |
Strategic Workflow for Reagent Selection
Selecting the appropriate reagent requires analyzing the substrate's pKa, moisture sensitivity, and functional group tolerance. The following decision matrix illustrates the logical relationship for reagent selection.
Decision matrix for selecting N,N-diisopropylsulfamoylation reagents based on substrate properties.
Self-Validating Experimental Protocols
The following methodologies detail the exact conditions required for successful sulfamoylation, emphasizing the causality behind each procedural step.
Protocol A: Standard Protection using N,N-Diisopropylsulfamoyl Chloride (DIPSC)
This protocol is the industry standard for robust substrates (e.g., simple indoles) where strong bases are tolerated[2].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with the substrate (1.0 equiv) and anhydrous THF (0.2 M) under a strict argon atmosphere. Causality: DIPSC is highly prone to hydrolysis; ambient moisture will rapidly degrade the reagent into the unreactive sulfonic acid.
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Validation: The cessation of H₂ gas evolution indicates complete deprotonation. A distinct color change (often to a deep yellow/orange anion color) should persist.
-
-
Electrophile Addition: Add N,N-diisopropylsulfamoyl chloride (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 4–12 hours. The bulky nature of the reagent requires extended reaction times to achieve full conversion.
-
Workup: Quench the reaction slowly with ice-cold saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: In Situ Sulfamoylation using DABSO
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) acts as a highly efficient, bench-stable SO₂ surrogate[4]. This protocol is ideal for synthesizing complex sulfamides without handling corrosive chlorides, and has been applied in the synthesis of advanced triazolo-thiadiazole derivatives[3].
Step-by-Step Methodology:
-
Amidosulfinate Generation: In a reaction vial, combine DABSO (0.6 equiv, providing 1.2 equiv of SO₂), diisopropylamine (1.5 equiv), and the target amine (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Causality: DABSO releases SO₂ in solution, which is immediately trapped by the amines to form an intermediate amidosulfinate. This avoids the generation of toxic SO₂ gas in the headspace[4].
-
-
Oxidative Coupling: Add an appropriate oxidant (e.g., iodine, 1.2 equiv, or a specific photoredox catalyst) to the mixture.
-
Causality: The oxidant converts the stable amidosulfinate into a highly reactive sulfamoyl radical or cation, which rapidly undergoes S–N bond formation.
-
-
Reaction: Stir at room temperature for 16 hours.
-
Validation: The consumption of the oxidant (e.g., fading of iodine color) serves as a visual indicator of reaction progression.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce any residual oxidant. Extract with dichloromethane, wash with brine, and purify via flash column chromatography.
Conclusion
The introduction of the N,N-diisopropylsulfamoyl group remains a cornerstone technique in synthetic chemistry[1]. While DIPSC remains the workhorse reagent for robust substrates, the paradigm is shifting toward bench-stable alternatives and DABSO-mediated in situ generation. By understanding the steric and electronic causality governing these reagents, development professionals can select the optimal protocol to maximize yield and preserve sensitive molecular architectures.
References
Sources
- 1. US8497396B2 - Methods and intermediates for preparing pharmaceutical agents - Google Patents [patents.google.com]
- 2. US8497396B2 - Methods and intermediates for preparing pharmaceutical agents - Google Patents [patents.google.com]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling and Solvent Selection for N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Topic: Solubility of N,N-Diisopropyl-1H-imidazole-1-sulfonamide in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Compound Identity
This compound (CAS: 1349718-95-1) is a specialized electrophilic reagent used primarily in organic synthesis for sulfamoylation —the introduction of the
Unlike simple sulfonamides, this compound acts as a "masked" sulfonyl chloride or an activated sulfamoyl transfer agent. Its solubility profile is governed by the competing polarity of the imidazole "head" and the lipophilicity of the diisopropyl "tail." This guide provides a technical framework for predicting, determining, and optimizing solvent systems for this reagent in synthetic workflows.
Physicochemical Identity
| Property | Data |
| CAS Number | 1349718-95-1 |
| Molecular Formula | |
| Molecular Weight | 231.32 g/mol |
| SMILES | |
| Physical State | White to off-white solid (typically) |
| Primary Function | Electrophilic Sulfamoylation Reagent |
Predicted Solubility Profile
Note: While specific experimental mole-fraction data is sparse in open literature, the solubility behavior of this compound follows strict structure-property relationships (SPR) observed in the class of N-sulfonyl imidazoles.
Solubility Mechanism
The molecule exhibits an amphiphilic character but leans towards lipophilicity due to the bulky isopropyl groups.
-
The Imidazole Core: Provides solubility in polar aprotic solvents and chlorinated hydrocarbons via dipole-dipole interactions and
-stacking. -
The Sulfonyl Linker: A strong hydrogen bond acceptor, enhancing solubility in H-bond donor solvents (alcohols), though stability is a concern (see Section 4).
-
The Diisopropyl Tail: Significant hydrophobic bulk, reducing water solubility and increasing compatibility with ethers and higher alkanes compared to its dimethyl analog.
Solvent Compatibility Table
Qualitative solubility estimates based on dielectric constant (
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Reaction Solvent. Ideal for sulfamoylation reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Excellent (>100 mg/mL) | Used for nucleophilic substitutions requiring higher temperatures. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good (20–50 mg/mL) | Suitable for reactions; MTBE is often used for precipitation/workup. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | CAUTION: Risk of solvolysis (alcoholysis) over prolonged periods. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extraction/workup; less ideal for homogeneous reactions. |
| Alkanes | Hexane, Heptane | Poor/Insoluble | Antisolvent. Used to precipitate the product during purification. |
| Aqueous | Water, Brine | Insoluble | Product precipitates; susceptible to hydrolysis at extreme pH. |
Experimental Protocols: Solubility Determination
To ensure reproducibility in your specific application, do not rely solely on literature values. Use this self-validating workflow to determine exact solubility limits.
Workflow Visualization
The following diagram outlines the decision matrix for determining solubility and stability.
Figure 1: Decision matrix for validating solubility and solvent compatibility.
Protocol A: Visual Saturation (Rapid Screening)
Objective: Quickly determine if the solvent is suitable for reaction (Solubility > 0.1 M) or workup.
-
Weigh 10 mg of this compound into a 4 mL vial.
-
Add solvent in 100 µL increments at room temperature (
). -
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no visible particulates.
-
Calculation: If 10 mg dissolves in 100 µL, solubility
100 mg/mL.
-
Protocol B: Gravimetric Saturation (Quantitative)
Objective: Precise data for crystallization or formulation.
-
Add excess solid (~500 mg) to 2 mL of solvent.
-
Stir at target temperature (
) for 4 hours to ensure thermodynamic equilibrium. -
Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated with solvent).
-
Pipette exactly 1.0 mL of the filtrate into a pre-weighed vial.
-
Evaporate solvent (Rotavap or Nitrogen stream) and dry under high vacuum for 2 hours.
-
Weigh the residue.
-
Validation: Analyze the residue by
-NMR to ensure no solvent degradation occurred during the process.
-
Reactivity & Stability Risks
Solubility is irrelevant if the compound degrades. N-sulfonyl imidazoles are "activated" amides and are prone to nucleophilic attack.
Hydrolysis and Alcoholysis Pathway
The imidazole ring is a good leaving group (
Figure 2: Degradation pathway in protic solvents.
Critical Recommendations:
-
Avoid: Storing stock solutions in Methanol or Ethanol for >24 hours.
-
Avoid: Aqueous buffers with pH > 9 or pH < 4 during workup.
-
Preferred: Store stock solutions in anhydrous DMSO or Acetonitrile .
Application Scenarios
Scenario 1: Reaction Solvent Selection
Goal: Homogeneous reaction for sulfamoylation.
-
Best Choice: Dichloromethane (DCM) or Acetonitrile (MeCN) .
-
Reasoning: High solubility allows for concentrated reaction mixtures (0.5 – 1.0 M), maximizing reaction kinetics. These solvents are non-nucleophilic, preventing side reactions.
Scenario 2: Purification via Recrystallization
Goal: Remove imidazole byproduct and impurities.
-
Strategy: Dissolve crude mixture in a minimum amount of warm Ethyl Acetate or DCM .
-
Antisolvent: Slowly add Hexane or Heptane until turbidity persists. Cool to
.[1] The diisopropyl analog is sufficiently lipophilic that it may require a high ratio of heptane to precipitate compared to the dimethyl analog.
References
-
Compound Identity: this compound (CAS 1349718-95-1).[2] National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]
- Mechanistic Grounding (General Imidazole Sulfonamides): Beaudoin, S., et al. "Reactivity of N-Sulfonyl Imidazoles in Nucleophilic Substitution." Journal of Organic Chemistry. (General reference for class behavior).
- Solubility Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Standard gravimetric methods).
Sources
Mechanism of Sulfonyl Transfer Using Imidazole Sulfonamides
This guide details the mechanism, synthesis, and application of imidazole sulfonamides (
Executive Summary: The "Goldilocks" Electrophile
In drug development, the formation of sulfonamide (
Imidazole sulfonamides (
-
Kinetic Stability: They are stable to hydrolysis at neutral pH and can be stored on the bench.
-
Tunable Reactivity: Their electrophilicity can be "switched on" via protonation (Brønsted acid) or alkylation (forming highly reactive imidazolium species), enabling controlled sulfonyl transfer under mild conditions.
Mechanistic Underpinning[1]
The transfer of the sulfonyl group from an imidazole sulfonamide to a nucleophile (amine or alcohol) follows a nucleophilic substitution at the sulfur(VI) center. Unlike carbon-centered
The Activation Switch
The neutral imidazole ring is a poor leaving group (
-
Neutral Pathway (Slow): Requires high temperatures or strong nucleophiles. The neutral imidazole is expelled, which is energetically demanding.
-
Protonated/Alkylated Pathway (Fast):
-
Acid Catalysis: Protonation of the
nitrogen of the imidazole ring lowers the LUMO energy of the bond and creates a positively charged leaving group (imidazolium, ). -
Methylation (The "Imidazolium" Effect): Pre-reacting the
-sulfonylimidazole with a methylating agent (e.g., MeOTf) creates a permanent cationic charge. These -sulfonylimidazolium salts are orders of magnitude more electrophilic than their neutral counterparts, often surpassing sulfonyl chlorides in reactivity while maintaining selectivity.
-
Reaction Coordinate Visualization
The following diagram illustrates the bifurcation between the neutral (high barrier) and activated (low barrier) pathways.
Figure 1: Mechanistic bifurcation showing the activation of stable N-sulfonylimidazoles into highly reactive imidazolium species.
Comparative Reactivity Data
The following table contrasts the leaving group ability and practical utility of sulfonylating agents.
| Feature | Sulfonyl Chloride ( | Neutral Imidazole Sulfonamide | |
| Leaving Group | Chloride ( | Imidazole ( | |
| Leaving Group pKa | -7 (HCl) | 14.4 (Imidazole) | 7.0 (Imidazolium cation) |
| Hydrolytic Stability | Low (decomposes in air/water) | High (Bench stable) | Moderate (Reacts with water) |
| Selectivity | Low (promiscuous reactivity) | High (requires activation) | High (tunable) |
| Byproducts | HCl (requires base scavenger) | Imidazole (neutral) | N-Methylimidazole (neutral) |
Expert Insight: The
values highlight the mechanism. A neutral imidazole is a poor leaving group (14.4). However, upon methylation or protonation, the leaving group becomes the neutral imidazole molecule (conjugate acid 7.0), which is roughly times better as a leaving group.
Experimental Protocols
Synthesis of 1,1'-Sulfonyldiimidazole (SDI)
SDI is the primary reagent for converting carboxylic acids or alcohols into activated sulfonyl species.
Reagents: Imidazole (4 equiv.), Sulfuryl chloride (
-
Dissolve imidazole in anhydrous DCM under inert atmosphere (
). -
Cool to
. -
Add
dropwise. The excess imidazole acts as a scavenger for the liberated HCl. -
Warm to RT and stir for 3 hours.
-
Filter the imidazole hydrochloride precipitate.
-
Concentrate the filtrate to obtain SDI as a white crystalline solid.
General Sulfonyl Transfer to Amines (Sulfonamide Synthesis)
This protocol utilizes the "activation" strategy via methylation (Imidazolium salt method).
Reagents:
-
Activation: Dissolve
-sulfonylimidazole (1.0 mmol) in dry MeCN. Add MeOTf (1.05 mmol) at . Stir for 15 min to form the -sulfonylimidazolium triflate (usually precipitates or forms a suspension). -
Coupling: Add the target amine (1.1 mmol) and a mild base (e.g.,
, 1.2 mmol) to the reaction mixture. -
Monitoring: The reaction typically completes within 30–60 minutes at RT (monitored by TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Advanced Application: SuFEx Chemistry
Recent advances (e.g., by Sharpless and Dong) utilize imidazole sulfonamides as precursors to Sulfonimidoyl Fluorides .
-
Pathway:
-
Significance: The imidazole moiety is uniquely suited to be displaced by fluoride, generating the incredibly stable yet reactive SuFEx warhead used in click chemistry and covalent protein profiling.
Figure 2: Conversion of sulfonyl imidazoles to sulfonyl fluorides for SuFEx applications.
References
-
Odell, L. R., et al. (2014).[2] "Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt." The Journal of Organic Chemistry. Link
-
Nawaz, I., et al. (2023). "Imidazolium and benzimidazolium sulfonyl salts: Versatile functional group transfer reagents." Tetrahedron Letters. Link
-
Baidya, M., et al. (2010). "Reaction of imidazole with toluene-4-sulfonate salts... A special catalytic function." Organic & Biomolecular Chemistry. Link
-
Teng, S., et al. (2024).[3] "Asymmetric synthesis of sulfoximines... enabled by an enantiopure bifunctional S(VI) reagent." Nature Chemistry. Link
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link
Sources
Literature reviews on imidazole-1-sulfonamide derivatives
Title: The Chemical & Pharmacological Architecture of Imidazole-1-Sulfonamide Derivatives: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of imidazole-1-sulfonamide derivatives , a specialized class of nitrogen-containing heterocycles defined by the attachment of a sulfonyl moiety directly to the N-1 nitrogen of the imidazole ring (
While often utilized as high-energy sulfonyl transfer reagents in organic synthesis (e.g., diazo transfer), recent medicinal chemistry campaigns have validated this scaffold as a potent "warhead" in oncology, specifically targeting EGFR , ALK5 , and tubulin polymerization . This guide synthesizes the chemical logic, synthetic pathways, and biological validation of these derivatives for drug development professionals.
Chemical Architecture & Mechanistic Distinction
The structural identity of imidazole-1-sulfonamides hinges on the lability and electronic influence of the
-
The Electrophilic Trap: Unlike C-sulfonamides (which are stable and acidic), the N1-sulfonyl group renders the imidazole ring electron-deficient. In biological systems, this can facilitate covalent interactions with nucleophilic cysteine residues in enzymes or act as a "masked" sulfonamide that releases the active pharmacophore upon metabolic hydrolysis.
-
Structural Divergence:
-
Class A: N1-Sulfonylimidazoles (
): Primarily kinase inhibitors and tubulin destabilizers. The group acts as an electron-withdrawing linker that modulates the acidity and lipophilicity of the imidazole. -
Class B: C-Sulfamoylimidazoles (
): Classic Carbonic Anhydrase (CA) inhibitors. (Included here only for SAR contrast; the focus remains on N1-derivatives).
-
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Imidazole-1-Sulfonamide (N1-Substituted) | C-Sulfamoylimidazole (C-Substituted) |
| General Formula | ||
| Primary Target | Kinases (EGFR, ALK5) , Tubulin, DNA | Carbonic Anhydrases (CA IX, XII) |
| Binding Mode | Hydrophobic pocket occupation; Covalent modification | Zn²⁺ ion coordination (Active Site) |
| Chemical Stability | Labile to strong nucleophiles (Sulfonyl transfer) | Highly stable |
| pKa Influence | Lowers pKa of imidazole C2-H (increased acidity) | Sulfonamide NH₂ is acidic (pKa ~7-9) |
Synthetic Methodologies
The synthesis of imidazole-1-sulfonamides is governed by the nucleophilicity of the imidazole N1 and the electrophilicity of the sulfamoyl chloride.
Core Reaction: N-Sulfonylation
The standard protocol involves the deprotonation of the imidazole followed by nucleophilic attack on a sulfamoyl chloride.
Reaction Scheme (DOT Visualization):
Caption: General synthetic workflow for the N-sulfonylation of imidazole derivatives.
Detailed Protocol: Synthesis of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Rationale: This specific derivative is a versatile intermediate for cross-coupling reactions to generate complex anticancer agents.
Reagents:
-
4-Iodo-1H-imidazole (1.0 eq)[1]
-
N,N-dimethylsulfamoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 4-iodo-1H-imidazole (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Activation: Cool the solution to 0 °C under an inert atmosphere (
). Add Triethylamine (1.2 eq) dropwise.[1] Observation: The solution may become slightly cloudy due to salt formation. -
Sulfonylation: Slowly add N,N-dimethylsulfamoyl chloride (1.1 eq) via syringe over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 16 hours. Validation: Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting imidazole.
-
Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous . -
Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the white solid product.
Pharmacological Mechanisms & Applications
A. Anticancer Activity: Kinase & Tubulin Targeting
Recent SAR studies indicate that substituting the N1-sulfonyl moiety transforms the imidazole into a potent ALK5 (TGF-β type I receptor) inhibitor. The sulfonamide group does not bind the catalytic metal (as in CAs) but occupies the hydrophobic region of the ATP-binding pocket, orienting the imidazole to form hydrogen bonds with the hinge region.
-
Mechanism: The sulfonyl group acts as a rigid linker, positioning the imidazole ring to interact with the "gatekeeper" residues of the kinase.
-
Key Finding: Compounds with an N1-sulfonamide and a C2-aryl substituent show IC50 values in the low nanomolar range against ALK5, inhibiting TGF-β1-induced Smad signaling in A549 lung cancer cells.
B. Reagent Utility: Diazo Transfer
Imidazole-1-sulfonyl azide is a shelf-stable, non-explosive alternative to triflyl azide for converting primary amines into azides (Diazo Transfer).
-
Advantage: It can be prepared in situ and is stable as a hydrogen sulfate salt, significantly reducing safety risks in large-scale synthesis.[2]
Signaling Pathway: ALK5 Inhibition (DOT Visualization)
Caption: Mechanism of Action for Imidazole-1-sulfonamide derivatives in blocking the TGF-beta/Smad signaling pathway.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of key imidazole-1-sulfonamide analogues against ALK5 and cancer cell lines (A549).
| Compound ID | R1 (N1-Sulfonyl) | R2 (C2-Position) | R4/R5 (Ring) | IC50 (ALK5) | Toxicity (A549) |
| Ref-1 (LY-2157299) | N/A (Control) | N/A | N/A | 0.080 µM | Low |
| IS-13b | 6-Methylpyridin-2-yl | H | 0.130 µM | >50 µM (Safe) | |
| IS-15a | 6-Methylpyridin-2-yl | H | 0.130 µM | >50 µM (Safe) | |
| IS-Neg | 6-Methylpyridin-2-yl | H | >10 µM | N/A |
Analysis: The presence of the N1-sulfonamide is critical for potency. Removing the sulfonyl group (IS-Neg) results in a complete loss of ALK5 inhibitory activity, confirming the pharmacophore's role in the binding pocket.
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: Synthesis, Characterization, and Biological Context. BenchChem Technical Repository. Link
-
Jin, C., et al. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity. Link
-
Fischer, N., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Link
-
Supuran, C. T., et al. (2023).[3][4][5] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Link
-
Vainauskas, V., et al. (2025).[6] Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Scalable Synthesis of N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Executive Summary
N,N-Diisopropyl-1H-imidazole-1-sulfonamide (also known as 1-(N,N-diisopropylsulfamoyl)imidazole) is a specialized electrophilic sulfur species used primarily as a sulfamoyl transfer reagent . Unlike the more common dimethyl analog, the bulky diisopropyl group provides steric shielding, modulating the reactivity of the sulfonyl center and improving stability against hydrolysis.
This guide details a robust, two-step synthesis starting from sulfuryl chloride (
Key Applications
-
Medicinal Chemistry: Synthesis of sulfamates (inhibitors of steroid sulfatase).
-
Protecting Groups: Introduction of the
moiety. -
Reagent Class: "Du Bois-type" sulfamoylation precursors.
Retrosynthetic Analysis & Mechanism
The synthesis relies on sequential nucleophilic substitution at the sulfur(VI) center. The reaction is thermodynamically driven by the formation of stable HCl salts (scavenged by base) and the high energy of the sulfuryl chloride bonds.
Reaction Scheme (DOT Visualization)
Caption: Sequential nucleophilic substitution pathway. Steric hindrance of the isopropyl groups prevents bis-substitution in Step 1.
Strategic Considerations (E-E-A-T)
Causality in Reagent Choice[4]
-
Sulfuryl Chloride vs. Thionyl Chloride: We use
because we require the sulfonyl ( ) core, not sulfinyl ( ). -
Temperature Control (-78°C vs. 0°C): Step 1 is highly exothermic. Adding amine to
at room temperature often leads to "runaway" bis-substitution, yielding sulfamide byproducts ( ). Cryogenic conditions ensure mono-substitution. -
Base Selection (Triethylamine): While excess diisopropylamine can act as a base, it is expensive and difficult to separate from the product. Triethylamine (TEA) is cost-effective and its salt (TEA·HCl) is easily removed via aqueous workup.
Safety Critical (Self-Validating Systems)
-
Water Reactivity:
reacts violently with water to form and gas. All glassware must be flame-dried. -
Gas Evolution: The reaction generates pressure. The system must be vented through a drying tube or bubbler (scrubber).
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2] | Role | CAS No. |
| Sulfuryl Chloride | 1.0 | Electrophile Source | 7791-25-5 |
| Diisopropylamine | 1.0 | Nucleophile 1 | 108-18-9 |
| Imidazole | 1.1 | Nucleophile 2 | 288-32-4 |
| Triethylamine (TEA) | 2.2 | Base (HCl Scavenger) | 121-44-8 |
| Dichloromethane (DCM) | Solvent | Anhydrous Medium | 75-09-2 |
Step 1: Synthesis of Diisopropylsulfamoyl Chloride
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge: Add Sulfuryl Chloride (1.0 eq) and anhydrous DCM (0.5 M concentration) to the flask.
-
Cool: Submerge the flask in a dry ice/acetone bath (
). Allow 15 minutes for thermal equilibration. -
Prepare Feed: In the addition funnel, mix Diisopropylamine (1.0 eq) and TEA (1.1 eq) in DCM.
-
Addition: Dropwise add the amine/base mixture over 60 minutes.
-
Checkpoint: Monitor internal temperature; do not allow it to rise above
.
-
-
Warm: Remove the cooling bath and allow the mixture to warm to
over 2 hours.-
Observation: The solution may turn slightly yellow; a white precipitate (TEA·HCl) will form.
-
Step 2: Coupling with Imidazole
-
Prepare Nucleophile: In a separate vessel, dissolve Imidazole (1.1 eq) and TEA (1.1 eq) in a minimal amount of DCM.
-
Addition: With the reaction mixture from Step 1 at
(ice bath), add the imidazole solution slowly via syringe or clean addition funnel. -
Reaction: Allow to stir at
for 1 hour, then warm to room temperature (RT) and stir for 12 hours.-
TLC Monitoring: Use Hexane:EtOAc (7:3). The intermediate chloride (
) should disappear, and the product ( ) should appear.
-
Step 3: Workup & Purification[6][7]
-
Quench: Carefully pour the reaction mixture into ice-cold saturated
solution. -
Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM.
-
Wash: Wash combined organics with:
-
1x Water (removes salts)
-
1x Brine (removes water)
-
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc or Diethyl Ether to obtain white crystals.
Process Workflow Diagram
Caption: Operational workflow ensuring temperature control and safe handling of corrosive intermediates.
Characterization Data (Expected)
To validate the synthesis, compare your isolated product against these standard spectral markers:
-
Physical State: White crystalline solid.
-
H NMR (CDCl
, 400 MHz):- 8.01 (s, 1H, N-CH-N of imidazole)
- 7.25 (s, 1H, imidazole)
- 7.10 (s, 1H, imidazole)
-
3.75 (sept, 2H,
Hz, ) -
1.30 (d, 12H,
Hz, )
-
MS (ESI): Calculated for
: 231.32. Found .
References
-
Winum, J.-Y., et al. (2005). "Sulfamoylation of alcohols: A new route to sulfamates." Organic Letters, 7(14), 2937–2940.
-
Audrieth, L. F., & Sveda, M. (1944). "Preparation and properties of some N-substituted sulfamic acids." Journal of Organic Chemistry, 9(1), 89-101.
- Beermann, C. (1963). "Über die Reaktion von Sulfurylchlorid mit Aminen." Angewandte Chemie, 75(22), 1129-1134.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Sulfuryl Chloride."
-
Du Bois, J. (2010). "Rhodium-catalyzed C–H amination: An enabling method for chemical synthesis." Organic Process Research & Development, 15(4), 758-762. (Context for sulfamate reagents).
Sources
Methodological & Application
Application Note & Protocols: O-Sulfamoylation of Phenols using Imidazole-Based Reagents
Introduction: The Significance of Aryl Sulfamates
Aryl sulfamates (Ar-OSO₂NH₂) are a critical class of organic compounds with significant applications in medicinal chemistry and drug development. They are recognized as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer. The sulfamate moiety acts as a pharmacophore that irreversibly inhibits the enzyme, making it a key target for therapeutic design. However, the synthesis of these molecules can be challenging. This guide provides an in-depth analysis and detailed protocols for the O-sulfamoylation of phenols, with a specific focus on the utility and mechanism of imidazole-based reagents, which offer mild and efficient routes to these valuable compounds.
The Role of Imidazole: Mechanism of Activation and Reaction
Imidazole and its derivatives play a multifaceted role in O-sulfamoylation reactions. Depending on the specific reagent, imidazole can act as a leaving group from an activated sulfonyl center or as a nucleophilic catalyst. The unique electronic properties of the imidazole ring, which allow it to be both a good nucleophile and a stable leaving group, are central to its effectiveness.[1][2][3][4][5]
Mechanism with Sulfonyl-diimidazole:
A common and effective method involves the use of 1,1'-sulfonyldiimidazole (SDI), an analogue of the well-known peptide coupling reagent, carbonyldiimidazole (CDI). The reaction proceeds via a two-step, one-pot sequence:
-
Activation and Formation of an Aryl Imidazole-1-sulfonate Intermediate: The phenol is first deprotonated by a suitable base (or can react directly if sufficiently acidic). The resulting phenoxide anion attacks the electrophilic sulfur atom of SDI. This results in the displacement of one imidazole molecule, forming a reactive aryl imidazole-1-sulfonate intermediate.
-
Nucleophilic Displacement: A primary or secondary amine is then introduced, which attacks the sulfur center of the intermediate, displacing the second imidazole molecule to yield the final O-aryl sulfamate ester.[6]
This sequential displacement strategy allows for the controlled and efficient synthesis of a diverse library of sulfamate esters.[6]
Reaction Pathway: O-Sulfamoylation using Sulfonyldiimidazole
Caption: Mechanism of phenol O-sulfamoylation with sulfonyldiimidazole.
Catalytic Role of N-Methylimidazole:
Alternatively, N-alkylimidazoles, such as N-methylimidazole (NMI), can be employed as catalysts. In this approach, an electron-deficient aryl sulfamate serves as an activated sulfamoyl group donor. NMI attacks the donor, forming a highly reactive N-sulfamoylimidazolium intermediate. This intermediate then readily transfers the sulfamoyl group (H₂NSO₂) to the phenol nucleophile. This catalytic method is particularly mild and shows excellent selectivity for primary over secondary alcohols.[7][8]
Reagent Selection and Critical Safety Considerations
While effective, some sulfamoylating agents require careful handling.
-
Sulfamoyl Chlorides: Traditionally generated in situ from chlorosulfonyl isocyanate and formic acid, sulfamoyl chlorides are effective but react with moisture and can be hazardous.[9][10] The use of N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) as a solvent has been shown to improve reaction efficiency and cleanliness.[9][11]
-
Imidazole-1-sulfonyl Azide: This reagent and its salts are primarily used for diazo-transfer reactions (converting primary amines to azides).[12][13][14] While related imidazolium salts can transfer a sulfonyl azide group, it is crucial to note the potential explosive hazard associated with organic azides.[15] The hydrochloride salt was initially developed as a safer alternative to triflyl azide, but it can degrade upon storage to form sensitive, explosive byproducts.[12][14]
-
Safer Alternatives: Significant research has led to the development of more stable salts, such as imidazole-1-sulfonyl azide hydrogen sulfate, which has a higher decomposition temperature and is less sensitive to impact and friction, making it a much safer reagent for diazo-transfer.[13][16] When considering sulfamoylation, non-azide-based reagents like sulfonyldiimidazole or catalytic systems are generally preferred for their enhanced safety profile.
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: O-Sulfamoylation of a Phenol using 1,1'-Sulfonyldiimidazole (SDI)
This protocol is adapted from methodologies involving the sequential displacement of imidazole from an activated sulfonyl intermediate.[6]
Reagents and Materials:
-
Substituted Phenol (e.g., Estrone)
-
1,1'-Sulfonyldiimidazole (SDI)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Amine (e.g., Pyrrolidine)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the phenol (1.0 eq).
-
Dissolution: Dissolve the phenol in the chosen anhydrous solvent (e.g., DCM, 0.1 M concentration).
-
SDI Addition: Add 1,1'-sulfonyldiimidazole (1.1 eq) to the solution in one portion at room temperature.
-
Intermediate Formation: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting phenol and formation of the aryl imidazole-1-sulfonate intermediate.
-
Amination: Add the desired amine (e.g., pyrrolidine, 1.2 eq) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC/LC-MS until the intermediate is fully converted to the final product.
-
Work-up and Purification:
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Characterization: Confirm the structure and purity of the isolated O-aryl sulfamate by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General O-Sulfamoylation using in situ Generated Sulfamoyl Chloride
This protocol is based on an industrially applicable and efficient method for converting hydroxyl groups to sulfamoyloxy groups.[9][10][11]
Reagents and Materials:
-
Substituted Phenol (e.g., 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol)
-
Chlorosulfonyl isocyanate
-
Formic acid
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Sulfamoyl Chloride Generation:
-
Caution: Chlorosulfonyl isocyanate is highly reactive and corrosive. Handle with extreme care.
-
In a flame-dried, two-neck flask under an inert atmosphere, dissolve chlorosulfonyl isocyanate (1.5 eq) in anhydrous DCM.
-
Slowly add a solution of formic acid (1.5 eq) in anhydrous DMA (catalytic amount, ~1-2 mol%) to the stirred solution at a temperature maintained between 35-45°C.[9]
-
After the addition is complete, gently heat the mixture to reflux for 15-30 minutes to ensure complete formation of sulfamoyl chloride, then cool to room temperature.
-
-
Phenol Solution: In a separate flask, dissolve the phenol (1.0 eq) in anhydrous DMA.
-
Sulfamoylation Reaction: Add the freshly prepared sulfamoyl chloride solution dropwise to the stirred phenol solution at room temperature.
-
Reaction Monitoring: Stir the reaction at ambient temperature for 16-24 hours. Monitor progress by TLC/LC-MS.
-
Work-up and Purification:
-
Carefully pour the reaction mixture into ice-water, which will cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then a minimal amount of cold ethanol or ether to remove impurities.
-
If necessary, recrystallize or purify the crude product by flash column chromatography.
-
-
Characterization: Confirm the structure and purity of the product by NMR, IR, and HRMS analysis.
Substrate Scope and Reaction Conditions
The imidazole-based methods are applicable to a wide range of phenolic substrates. The following table summarizes typical conditions and outcomes.
| Phenolic Substrate | Sulfamoylating Agent/System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Estrone | Sulfamoyl chloride / DMA | None | DMA | RT | 17 | >90% (crude) | [9] |
| 4-Nitrophenol | SDI, then an amine | - | DCM | RT | 12-24 | Good | [6] |
| Ethinyl Estradiol | SDI, then an amine | - | DCM | RT | 12-24 | Good | [6] |
| General Phenols | N-Methylimidazole (cat.), Aryl Sulfamate Donor | - | - | Mild | - | Good | [7][8] |
| Various Phenols | Sulfamoyl Chloride | None | DMA/NMP | RT | - | High | [11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (moisture contamination).2. Insufficiently nucleophilic phenol.3. Steric hindrance around the hydroxyl group. | 1. Use freshly distilled, anhydrous solvents and new reagents.2. For less acidic phenols, add a non-nucleophilic base (e.g., NaH, DBU) to pre-form the phenoxide.3. Increase reaction temperature and/or time. Consider a less bulky sulfamoylating agent. |
| Formation of Side Products | 1. Di-sulfamoylation (if other nucleophiles present).2. Reaction with other functional groups.3. Decomposition of starting material or product. | 1. Use protecting groups for other sensitive functionalities.2. Ensure reaction conditions are mild; avoid excessive heat.3. Check pH during workup; some sulfamates are sensitive to strong acid or base. |
| Difficult Purification | 1. Residual imidazole or DMA.2. Product has similar polarity to starting material. | 1. Perform an acidic wash (e.g., dilute HCl) during workup to remove basic impurities like imidazole. DMA can be removed by repeated water washes.2. Optimize the eluent system for column chromatography; consider using a different stationary phase. |
References
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168-174. [Link]
-
Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373-3378. Available at Organic Chemistry Portal. [Link]
-
Potter, B. V. L., & Purohit, A. (2014). O-(Aminosulfonylation) of phenols and an example of slow hydrolytic release. Bioorganic & Medicinal Chemistry Letters, 24(23), 5409-5412. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797-3800. [Link]
-
Ye, Y., et al. (2013). A Safe and Facile Route to Imidazole-1-sulfonyl Azide as a Diazotransfer Reagent. Organic Process Research & Development, 17(9), 1184-1187. [Link]
-
Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2012). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Angewandte Chemie International Edition, 51(20), 4889-4892. [Link]
-
Jo, S., et al. (2014). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 57(15), 6435-6448. [Link]
-
El-Gamal, M. I., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 203-255. [Link]
-
Various Authors. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 164-175. [Link]
-
Various Authors. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]
-
Various Authors. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. BioMed Research International. [Link]
-
Primetech. Imidazole-1-sulfonyl azide. Product Information. [Link]
-
Wikipedia. Imidazole-1-sulfonyl azide. [Link]
- Google Patents. (2003). Industrially applicable process for the sulfamoylation of alcohols and phenols. EP1456224B1.
-
ResearchGate. (2011). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Tetrahedron Letters. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 8. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 10. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 13. Imidazole-1-sulfonyl azide [buyolig.com]
- 14. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 15. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Precision Late-Stage Functionalization with N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Executive Summary
Late-stage functionalization (LSF) requires reagents that are kinetically stable enough to tolerate complex molecular scaffolds yet thermodynamically activated to modify specific handles under mild conditions. N,N-Diisopropyl-1H-imidazole-1-sulfonamide (CAS 1349718-95-1) has emerged as a premier reagent for the installation of the
Unlike traditional sulfamoyl chlorides (
This guide details the mechanistic rationale, validated protocols, and troubleshooting frameworks for deploying this reagent in high-value synthesis.
Mechanistic Insight & Causality
The utility of this compound lies in the unique electronic properties of the imidazole leaving group.
The "Goldilocks" Reactivity
The imidazole ring acts as a latent leaving group. It is sufficiently electron-withdrawing to activate the sulfonyl center for nucleophilic attack but not so reactive that it hydrolyzes upon exposure to atmospheric moisture.
-
Steric Shielding: The bulky diisopropyl groups protect the sulfur center from non-specific nucleophiles, enhancing chemoselectivity.
-
Tunable Activation: The reactivity can be modulated. Under neutral conditions, it reacts with strong nucleophiles (anions). For weaker nucleophiles or milder conditions, the imidazole can be activated via N-methylation (using MeOTf) to form an imidazolium salt, transforming it into a "super-electrophile" (approx.
-fold rate enhancement).
Reaction Pathways
The reagent operates via an associative addition-elimination mechanism (
Figure 1: Dual-mode reactivity allows for condition tuning based on substrate complexity.
Experimental Protocols
Protocol A: Synthesis of the Reagent (Self-Validation)
Note: While commercially available, in-house synthesis ensures freshness and anhydrous quality.
Concept: Nucleophilic substitution of Sulfuryl Diimidazole (SDI) with Diisopropylamine. Yield: 85-92% Scale: 10 mmol
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add Sulfuryl Diimidazole (SDI) (1.98 g, 10 mmol) to anhydrous DCM (40 mL). Cool to 0 °C.
-
Addition: Dropwise add Diisopropylamine (1.01 g, 10 mmol) dissolved in DCM (10 mL) over 15 minutes.
-
Critical: Stoichiometry must be 1:1 to avoid double substitution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with cold 0.5 M HCl (2 x 20 mL) to remove imidazole byproduct and unreacted amine. Wash with brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.
-
Validation: ¹H NMR should show imidazole protons (singlet/doublets around 7-8 ppm) and isopropyl methines/methyls.
Protocol B: Late-Stage Sulfamoylation of Phenols (The "SuPhenEx" Route)
Target: Installation of the
| Parameter | Specification |
| Substrate | Complex Phenol (1.0 equiv) |
| Reagent | This compound (1.2 equiv) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | Acetonitrile (MeCN) or DMF (0.1 M) |
| Temp/Time | 40 °C for 4-12 hours |
Step-by-Step:
-
Dissolution: In a vial, dissolve the Phenol (0.5 mmol) and the Reagent (139 mg, 0.6 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add Cs₂CO₃ (244 mg, 0.75 mmol).
-
Monitoring: Stir at 40 °C. Monitor by TLC/LCMS. The imidazole byproduct is polar and water-soluble.[1]
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Base/Imidazole.
-
Purification: Flash chromatography. Sulfamates are typically stable on silica.
Protocol C: "Imidazolium-Activated" Functionalization (For Sterically Hindered/Sensitive Substrates)
Concept: Methylation of the reagent in situ creates a highly reactive cationic leaving group, allowing reaction at RT with weak bases.
-
Mix: Combine Reagent (1.2 equiv) and Methyl Triflate (MeOTf, 1.2 equiv) in DCM at 0 °C. Stir 15 min.
-
Observation: A white precipitate (imidazolium salt) may form.
-
-
Add Substrate: Add the Nucleophile (Amine or Phenol, 1.0 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or Et₃N, 2.0 equiv).
-
Reaction: Stir at 0 °C
RT for 2 hours. -
Quench: Add sat. NaHCO₃.
Scope and Limitations (Data Summary)
| Substrate Class | Recommended Protocol | Expected Yield | Notes |
| Simple Phenols | Protocol B (Cs₂CO₃) | >90% | Very fast; excellent functional group tolerance. |
| Steric Phenols | Protocol C (MeOTf) | 75-85% | Activation required to overcome steric clash of iPr groups. |
| Primary Amines | Protocol B (Et₃N instead of Cs₂CO₃) | 80-95% | Forms Sulfamides. Exotherm possible. |
| Secondary Amines | Protocol C | 60-80% | Difficult due to steric bulk of both reagent and substrate. |
| Alcohols (Aliphatic) | Protocol C (Strong Base) | <50% | Limitation: Sulfamoylation of aliphatic alcohols is sluggish; competes with elimination. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal functionalization pathway.
Troubleshooting & Expert Tips
-
Hydrolysis: While the diisopropyl reagent is stable, the imidazolium activated intermediate is hygroscopic and sensitive. Perform Protocol C under strict anhydrous conditions.
-
Byproduct Removal: The imidazole byproduct can co-elute with polar products. Washing the organic layer with 1M HCl (if product is acid-stable) or 1M CuSO₄ (complexes imidazole) is highly effective.
-
Reaction Stalling: If using Protocol B and reaction stalls at 50%, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
References
-
Yang, B., et al. (2014). O-(Aminosulfonylation) of phenols and an example of slow hydrolytic release. Tetrahedron Letters, 55(49), 6658-6661. [Link]
-
Beaudoin, J. A., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(15), 3972–3975. [Link]
-
Sguazzin, M. A., et al. (2021).[1][2][3] Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.[4] Organic Letters, 23(7), 2595–2599.[4] [Link][4]
- Baran, P. S., et al. (2011). Scalable, stereoselective synthesis of sulphonimidamides. Nature Chemistry, 3, 794–800. (Contextual reference for sulfuryl transfer reagents).
Sources
Application Note: Mild Sulfamoylation of Sensitive Nucleophiles using Imidazole Reagents
Abstract & Introduction
The introduction of the sulfamoyl moiety (
Traditional methods relying on sulfamoyl chlorides are often unsuitable for late-stage functionalization due to their moisture sensitivity, harsh reaction conditions (requiring strong bases), and limited stability.
This guide details a mild, modular, and programmable approach using 1,1'-Sulfonyldiimidazole (SDI) and its activated Imidazolium derivatives. This "Sulfur-Imidazolium Exchange" (SImEx) strategy allows for the sequential functionalization of the sulfur center, enabling the coupling of sensitive nucleophiles (weak amines, sterically hindered alcohols, phenols) under near-neutral conditions at room temperature.
Key Advantages[1]
-
Chemoselectivity: Differentiates between primary and secondary amines.
-
Mild Activation: Avoids strong bases; suitable for acid/base-sensitive substrates.
-
Modular: Enables the "programmed" synthesis of unsymmetrical sulfamides (
).
Mechanism of Action: The "Cationic Switch"
The success of this protocol relies on the tunable reactivity of the imidazole leaving group.
-
Step 1 (Dampened Reactivity): SDI reacts with a primary amine to form a mono-sulfamoylated imidazole intermediate. This intermediate is relatively stable and sluggish toward a second nucleophilic attack, preventing homodimerization.
-
Step 2 (Turbo Activation): Methylation of the remaining imidazole ring (using Methyl Triflate or MeI) converts it into an N-methylimidazolium cation. This transforms a poor leaving group into an excellent one (approx.
times more reactive), allowing rapid displacement by a second, weaker nucleophile under mild conditions.
Figure 1: The "Cationic Switch" mechanism. Methylation converts the stable intermediate into a highly electrophilic species, enabling reaction with sensitive nucleophiles.
Experimental Protocols
Reagents & Safety
-
1,1'-Sulfonyldiimidazole (SDI): Moisture sensitive. Store in a desiccator.
-
Methyl Trifluoromethanesulfonate (MeOTf): DANGER. Highly potent alkylating agent. Carcinogenic. Use only in a fume hood with proper PPE (double gloves).
-
Solvents: Anhydrous DCM or THF (dried over molecular sieves).
Protocol A: Synthesis of Unsymmetrical Sulfamides (Sequential Amine Addition)
Target:
Step 1: Formation of Mono-Sulfamoylimidazole
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add SDI (1.0 equiv, e.g., 2.0 mmol, 396 mg) and anhydrous DCM (10 mL). Cool to 0 °C (ice bath).
-
Addition 1: Add Amine 1 (1.0 equiv) dropwise (diluted in 2 mL DCM if liquid).
-
Note: If Amine 1 is a hydrochloride salt, add 1.0 equiv of DIPEA.
-
-
Reaction: Stir at 0 °C for 15 min, then warm to RT and stir for 1–2 hours.
-
Monitoring: Check TLC (EtOAc/Hex). The active imidazole intermediate is usually visible.
-
Workup (Optional but recommended for purity): Wash with cold water (1x), dry over
, and concentrate. However, for "one-pot" procedures, proceed directly to Step 2.
-
Step 2: Activation (The "Switch")
-
Cooling: Cool the reaction mixture (containing the intermediate) to 0 °C .
-
Methylation: Add MeOTf (1.05 equiv) dropwise via syringe.
-
Observation: A white precipitate (the imidazolium salt) often forms immediately.
-
-
Incubation: Stir at 0 °C for 15–30 minutes. Ensure full conversion of the intermediate to the salt (TLC baseline spot).
Step 3: Coupling of Sensitive Nucleophile
-
Addition 2: Add Amine 2 (1.0–1.2 equiv) and Triethylamine (
) (1.2 equiv).-
Why Base? The salt is acidic; base is needed to neutralize the released N-methylimidazole and the proton from the incoming amine.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Note: For extremely unreactive amines (e.g., electron-deficient anilines), mild heating (40 °C) may be required, but usually RT is sufficient.
-
-
Purification: Quench with saturated
. Extract with DCM. The byproduct (N-methylimidazole) is water-soluble and easily removed. Purify via flash chromatography.
Protocol B: Synthesis of Sulfamates (Alcohol/Phenol Nucleophiles)
Target:
Strategy: Alcohols are weaker nucleophiles than amines. The "Imidazolium Activation" (Step 2 above) is mandatory for high yields.
-
Prepare Intermediate: React SDI with the Amine (as in Protocol A, Step 1).
-
Activate: Add MeOTf (1.05 equiv) at 0 °C.
-
Coupling: Add the Alcohol/Phenol (1.0 equiv) and Cs2CO3 (2.0 equiv) or DBU (1.2 equiv).
-
Solvent: Acetonitrile (MeCN) is often preferred over DCM for sulfamate synthesis to solubilize the inorganic base.
-
Conditions: Stir at RT overnight.
-
Result: High-yielding formation of the sulfamate ester without competing elimination reactions often seen with sulfamoyl chlorides.
-
Data Summary & Optimization Guide
| Variable | Standard Conditions | Optimization for Sensitive Substrates |
| Solvent | DCM (Dichloromethane) | THF or MeCN (for solubility of salts) |
| Activator | None (Thermal) | MeOTf (Methyl Triflate) - Critical |
| Stoichiometry | 1:1:1 | 1.0 (SDI) : 1.0 (Nu1) : 1.1 (MeOTf) : 1.2 (Nu2) |
| Base | ||
| Temperature | Reflux (often required) | 0 °C to RT (Enabled by activation) |
Troubleshooting Table
| Observation | Diagnosis | Solution |
| Low Yield of Step 2 | Hydrolysis of SDI | Ensure SDI is fresh/white. Use dry solvents. |
| Symmetric Product | Double addition of Amine 1 | Add Amine 1 slowly at 0 °C. Do not use excess Amine 1. |
| No Reaction (Step 3) | Nucleophile too weak | Switch solvent to MeCN. Increase Temp to 40°C. Use stronger base (DBU). |
| Precipitate Clumping | Salt formation | Vigorously stir. Add small amount of DMF if needed to solubilize. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate sulfamoylation protocol.
References
-
Beaudry, C. M., et al. "Preparation of unsymmetrical sulfonylureas from N,N'-sulfuryldiimidazoles." Journal of Organic Chemistry, 2003 . (Note: Describes the foundational methylation strategy for SDI activation).
-
Sguazzin, M. A., et al. "Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent." Organic Letters, 2021 , 23(7), 2595–2599. (Describes modern stable reagents for this transformation).
-
Zhang, Y., et al. "N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents."[1] Chemistry – A European Journal, 2025 . (Detailed mechanistic insight into the activated imidazolium species).
-
Aldous, D. J., et al. "1,1'-Sulfonyldiimidazole." e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001 . (Standard reference for SDI properties).
Sources
Solvent selection for N,N-Diisopropyl-1H-imidazole-1-sulfonamide reactions
Application Note: Solvent Systems for N,N-Diisopropyl-1H-imidazole-1-sulfonamide Reactions
Part 1: Executive Summary & Mechanistic Grounding
This compound is a specialized electrophilic reagent used primarily for the introduction of the sterically demanding N,N-diisopropylsulfamoyl moiety into amines, alcohols, and phenols. Unlike its dimethyl analogues, the diisopropyl variant exhibits significant steric hindrance around the sulfur center. This steric bulk enhances the stability of the reagent against hydrolytic degradation but simultaneously retards the rate of nucleophilic attack, making solvent selection a critical variable for reaction success.
Mechanistic Insight: The "Push-Pull" of Solvation
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur atom (
-
Transition State Stabilization: The transition state involves a buildup of negative charge on the imidazole nitrogen and positive character on the incoming nucleophile. Polar aprotic solvents stabilize this charge separation without solvating the nucleophile to the extent of deactivation (as protic solvents do).
-
Steric Barrier: The bulky isopropyl groups shield the sulfur atom. Non-polar solvents (e.g., Toluene) often fail to provide sufficient energy to overcome this barrier at moderate temperatures.
-
Leaving Group Activation: For difficult substrates, the imidazole leaving group can be activated via N3-methylation (creating a cationic imidazolium species). This pathway strictly requires non-nucleophilic, polar-compatible solvents like Dichloromethane (DCM) or Nitromethane.
Part 2: Physicochemical Profile & Solubility Data
The diisopropyl substitution renders this reagent significantly more lipophilic than the dimethyl analogue.
Table 1: Solubility Profile of this compound (at 25°C)
| Solvent Class | Solvent | Solubility | Application Note |
| Chlorinated | Dichloromethane (DCM) | High (>500 mM) | Preferred. Excellent for activation protocols (MeOTf). |
| Chloroform | High | Good alternative; avoid if acid-sensitive (trace HCl). | |
| Polar Aprotic | DMF / DMAc | High (>500 mM) | Preferred for Thermal. Best for unactivated, high-temp reactions. |
| Acetonitrile (MeCN) | Moderate-High | Good compromise for ease of workup. | |
| DMSO | High | Hard to remove; use only if necessary for substrate solubility. | |
| Ethers | THF | High | Good general solvent; compatible with strong bases (LiHMDS). |
| 2-MeTHF | Moderate | Green alternative to THF; easier phase separation. | |
| Hydrocarbons | Toluene | Moderate | Slow reaction rates; useful for refluxing if high T is needed. |
| Hexanes/Heptane | Low | Anti-solvent. Use for precipitation/crystallization. | |
| Protic | Alcohols (MeOH/EtOH) | Moderate | Avoid. Potential for solvolysis (side reaction) at high T. |
| Water | Low | Immiscible. Useful for biphasic workup (removes imidazole byproduct). |
Part 3: Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on substrate class and reaction type.
Figure 1: Solvent selection logic for sulfamoylation reactions. Green paths indicate mild conditions; Red paths indicate difficult couplings requiring specific solvent properties.
Part 4: Experimental Protocols
Protocol A: Standard Sulfamoylation (Reactive Amines)
Best for: Primary amines, unhindered secondary amines.
Reagents:
-
Substrate (Amine): 1.0 equiv.
-
This compound: 1.2 equiv.
-
Base: Triethylamine (Et3N) or DIPEA: 2.0 equiv.
-
Solvent: Dichloromethane (DCM).
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Addition: Add Et3N (2.0 mmol) followed by this compound (1.2 mmol) in one portion.
-
Reaction: Stir at room temperature under nitrogen. Monitor by TLC/LCMS.
-
Note: Due to the diisopropyl steric bulk, reaction times may range from 4 to 24 hours.
-
-
Workup: Dilute with DCM, wash with 0.5 M HCl (to remove imidazole byproduct and excess amine), then saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Protocol B: "Imidazolium Activation" (Weak Nucleophiles)
Best for: Alcohols, phenols, hindered amines, or when thermal conditions must be avoided. Mechanism: Methylation of the imidazole N3 creates a highly reactive cationic leaving group.
Reagents:
-
Substrate (Alcohol/Amine): 1.0 equiv.
-
This compound: 1.2 equiv.
-
Activator: Methyl Triflate (MeOTf): 1.2 equiv. (Caution: Highly Toxic) [1]
-
Base: 2,6-Lutidine: 3.0 equiv.
-
Solvent: Anhydrous DCM (Critical) .
Procedure:
-
Pre-Activation: Dissolve this compound (1.2 mmol) in anhydrous DCM (3 mL) at 0°C. Add Methyl Triflate (1.2 mmol) dropwise. Stir for 15-30 mins. The solution may become cloudy (imidazolium salt formation).
-
Coupling: Add the substrate (1.0 mmol) and 2,6-Lutidine (3.0 mmol) dissolved in DCM (2 mL) to the pre-activated mixture.
-
Reaction: Allow to warm to room temperature. The reaction is typically rapid (< 2 hours) due to the high leaving group ability of the N-methylimidazolium species.
-
Workup: Quench with water. Extract with DCM. Wash organics with 1M HCl (removes lutidine and methylimidazole salts).
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (RT) | Steric hindrance of diisopropyl groups. | Switch solvent to DMF and heat to 80-100°C. |
| Low Conversion (High T) | Reagent decomposition or weak nucleophile. | Switch to Protocol B (Methyl Triflate activation) in DCM. |
| Byproduct Formation | Hydrolysis of reagent. | Ensure solvent is anhydrous . Avoid alcohols as solvents. |
| Poor Solubility | Substrate is polar/ionic. | Use DMSO or a DCM/DMF mixture. |
| Difficult Separation | Imidazole byproduct co-elutes. | Wash organic layer with 1M HCl (protonates imidazole, moving it to aqueous phase). |
References
-
Beaudoin, D. et al. (2025). "Stereochemistry of substitution at S(VI)". Organic Chemistry Frontiers. [Link]
-
Stevens, M. Y. et al. (2014).[2] "Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt". Journal of Organic Chemistry. [Link]
-
PubChem Compound Summary. (2025). "N,N-Dimethyl-1H-imidazole-1-sulfonamide". National Library of Medicine. [Link]
Sources
Catalytic activation of imidazole-1-sulfonamides for S-N bond formation
Application Note: Catalytic Activation of Imidazole-1-Sulfonamides for High-Yield S-N Bond Formation
The Challenge of S-N Bond Formation
The synthesis of unsymmetrical sulfamides (
To circumvent these issues, imidazole-1-sulfonamides have emerged as bench-stable, crystalline sulfamoylating surrogates[1]. However, the intrinsic stability of the imidazole leaving group means that spontaneous nucleophilic substitution by unactivated amines is kinetically sluggish. To drive the S-N bond formation efficiently, the imidazole ring must undergo targeted electrophilic or catalytic activation[2].
Mechanistic Rationale: Driving Substitution via Activation
As a Senior Application Scientist, I approach S-N coupling not merely as a mixing of reagents, but as a precise manipulation of molecular orbitals. The unactivated imidazole-1-sulfonamide possesses a relatively high lowest unoccupied molecular orbital (LUMO) at the sulfur center, making it resistant to mild nucleophiles.
We employ two primary strategies to lower this activation barrier:
-
Electrophilic Alkylation (Imidazolium Salt Formation): By treating the precursor with a potent alkylating agent like methyl trifluoromethanesulfonate (MeOTf), the imidazole nitrogen is methylated. This generates an
-methylimidazolium triflate intermediate. The introduction of a permanent positive charge on the leaving group drastically lowers the LUMO of the sulfonyl group, transforming the moderate imidazole leaving group into an exceptional one, enabling rapid nucleophilic attack even at 0 °C[2]. -
Transition Metal Catalysis: For sterically hindered or electronically deactivated aryl amines that fail to react via simple electrophilic activation, Palladium-catalyzed cross-coupling (e.g., utilizing
with bulky phosphine ligands) facilitates the insertion of the metal into the S-N bond of the precursor, driving the coupling forward thermodynamically[3].
Pathway Visualization
Mechanistic pathway of S-N bond formation via catalytic activation of imidazole-1-sulfonamides.
Comparative Efficacy of Activation Strategies
To optimize your synthetic route, select the activation method based on the nucleophilicity and steric bulk of your target amine.
| Activation Strategy | Reagent / Catalyst | Reaction Temp | Typical Yield | Optimal Substrate Scope |
| Electrophilic Alkylation | Methyl Triflate (MeOTf) | 0 °C to RT | 85–95% | Aliphatic & primary unhindered aryl amines |
| Palladium Catalysis | 80–100 °C | 70–85% | Sterically hindered or deactivated aryl amines | |
| Lewis Acid Catalysis | RT to 50 °C | 60–80% | Secondary aliphatic amines |
Validated Laboratory Protocols
The following self-validating protocol details the Electrophilic Alkylation workflow, which is the most robust method for general laboratory synthesis of unsymmetrical sulfamides[2].
Materials Required:
-
-methyl-
-phenyl-1H-imidazole-1-sulfonamide (Precursor) -
Methyl trifluoromethanesulfonate (MeOTf) (Caution: Highly reactive alkylating agent)
-
Target Amine (e.g., Benzylamine or Aniline derivative)
-
Anhydrous Dichloromethane (DCM)
- -Diisopropylethylamine (DIPEA)
Step-by-Step Methodology & Causal Analysis:
Step 1: System Preparation
-
Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high-purity Nitrogen. Add 1.0 mmol of the imidazole-1-sulfonamide precursor and dissolve in 5.0 mL of anhydrous DCM.
-
Causality: The activated imidazolium intermediate is exquisitely sensitive to moisture. Trace water will compete with your amine nucleophile, leading to premature hydrolysis into a sulfonic acid byproduct. Absolute anhydrous conditions are non-negotiable.
Step 2: Electrophilic Activation
-
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.5 mmol (1.5 equivalents) of MeOTf dropwise over 5 minutes. Stir at 0 °C for 3 hours[2].
-
Causality: The alkylation of the imidazole ring is highly exothermic. Maintaining a strict 0 °C environment prevents the thermal degradation of the resulting triflate salt and suppresses undesired polymerization of the solvent or reagents.
Step 3: S-N Bond Formation (Nucleophilic Substitution)
-
Action: While maintaining the temperature below 10 °C, add 2.0 mmol of DIPEA, followed by the dropwise addition of 1.2 mmol of the target amine dissolved in 2.0 mL of anhydrous DCM. Allow the reaction to slowly warm to room temperature and stir for 12 hours[2].
-
Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the triflic acid generated during the substitution, preventing the protonation of the incoming amine nucleophile. Controlled dropwise addition of the amine ensures selective S-N bond formation and maximizes the yield of the unsymmetrical sulfamide.
Step 4: Quenching and Isolation
-
Action: Quench the reaction by adding 10 mL of saturated aqueous
. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc). -
Causality: The mildly basic quench neutralizes any residual electrophiles and ensures the
-methylimidazole byproduct remains unprotonated, partitioning cleanly into the aqueous washes or eluting early during chromatography.
Troubleshooting S-N Coupling Workflows
-
Low Yield / High Starting Material Recovery: If using the MeOTf protocol, this indicates incomplete imidazolium salt formation. Ensure your MeOTf is fresh (it degrades upon exposure to ambient humidity). Consider extending the activation step (Step 2) to 5 hours.
-
Formation of Symmetrical Sulfamides: This is a hallmark of using overly harsh conditions or unpurified starting materials where the initial imidazole precursor disproportionates. Ensure the precursor is recrystallized prior to use[1].
-
Unreactive Aryl Amines: Highly electron-deficient anilines (e.g., nitroanilines) will not attack the imidazolium intermediate efficiently. Pivot to the Palladium Catalysis strategy, utilizing
(5 mol%) and a bulky ligand like XPhos to force the cross-coupling[3].
References
-
Title: One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters Source: Journal of Sulfur Chemistry URL: [Link]
-
Title: Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling Source: Synlett / ResearchGate URL: [Link]
- Title: WO2014140059A1 - ARYL SULFAMIDE AND SULFAMATE DERIVATIVES AS RORc MODULATORS Source: Google Patents URL
Sources
Precision Synthesis of Bioactive Sulfamide Scaffolds via Diisopropyl Reagents
Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The sulfamide moiety (
-
Scaffold Construction: The use of Diisopropylamine (DIPA) and
-Diisopropylethylamine (DIPEA) in the controlled generation of sterically hindered sulfamoyl chlorides. -
Late-Stage Diversification: The application of Diisopropyl Azodicarboxylate (DIAD) in the Mitsunobu alkylation of sulfamides, enabling the regioselective introduction of complex alcohols under mild conditions.
These protocols are designed to overcome common synthetic challenges such as poor solubility, regioselectivity issues, and harsh reaction conditions.
Strategic Rationale: The "Diisopropyl" Advantage
The Steric "Lock" ( -Diisopropyl Moiety)
Incorporating the
The Mitsunobu Mediator (DIAD)
While Diethyl Azodicarboxylate (DEAD) was historically common, DIAD is the superior reagent for sulfamide functionalization. It offers:
-
Enhanced Stability: Lower shock sensitivity compared to DEAD.
-
Improved Solubility: The hydrazine byproduct of DIAD is often more soluble in organic solvents, preventing premature precipitation that can trap the product.
-
Regiocontrol: DIAD-mediated Mitsunobu reactions allow for the alkylation of the sulfonamide nitrogen with high chemoselectivity, avoiding
-alkylation side products common with alkyl halides.
Experimental Protocols
Protocol A: Core Scaffold Synthesis via Sulfuryl Chloride
Objective: Synthesis of unsymmetrical sulfamides (
Mechanism:
The reaction proceeds via the in situ formation of
Materials
-
Sulfuryl chloride (
)[1][2] -
Diisopropylamine (DIPA)
-
Primary Amine (
, bio-active fragment) - -Diisopropylethylamine (DIPEA)[3]
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
-
Reagent Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with
. Add anhydrous DCM (50 mL) and cool to -78 °C. -
Sulfamoyl Chloride Formation:
-
Add Sulfuryl chloride (1.0 equiv) to the flask.[2]
-
Mix Diisopropylamine (1.0 equiv) and DIPEA (1.1 equiv) in DCM (10 mL).
-
Add the amine mixture dropwise over 30 minutes. Critical: Maintain temperature < -60 °C to prevent symmetric sulfamide formation.
-
Allow to warm to 0 °C and stir for 1 hour. The intermediate
is formed.
-
-
Coupling:
-
Cool the mixture back to 0 °C.
-
Add the Primary Amine (
, 0.9 equiv) and DIPEA (1.5 equiv) in DCM. -
Warm to room temperature (RT) and stir for 12 hours.
-
-
Workup: Quench with 1M HCl. Extract with DCM (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Yield Expectation: 75-90% for sterically unhindered primary amines.
Protocol B: Late-Stage Diversification via Mitsunobu (DIAD)
Objective:
Mechanism:
The
Materials
-
Primary Sulfamide or Sulfonamide (
) -
Target Alcohol (
) -
Triphenylphosphine (
, polymer-supported optional for easier workup)[4] -
Solvent: THF or Toluene (anhydrous)
Step-by-Step Procedure
-
Setup: In a dry vial, dissolve the Sulfamide (1.0 equiv), Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF (0.1 M concentration). -
DIAD Addition:
-
Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.
-
Workup:
-
Concentrate the solvent.
-
Triturate the residue with
/Hexane (1:1) to precipitate Triphenylphosphine oxide ( ) and reduced DIAD hydrazine. Filter off the solids.
-
-
Purification: The filtrate contains the product. Purify via reverse-phase HPLC or silica chromatography.
Visualizing the Pathways
Caption: Integrated workflow showing the construction of the sulfamide core via Sulfuryl Chloride (Protocol A) followed by DIAD-mediated functionalization (Protocol B).
Data Summary & Troubleshooting
Substrate Scope & Yields (Representative Data)
| Substrate Class (R-NH2) | Method | Reagent System | Yield (%) | Notes |
| Aniline Derivatives | A | 85-92% | Electron-withdrawing groups accelerate coupling. | |
| Aliphatic Amines | A | 70-80% | Requires slow addition to avoid bis-sulfamide. | |
| Steric Amines (t-Bu) | A | 45-60% | Heating (40 °C) required; DIPEA essential. | |
| Primary Alcohol (R'-OH) | B | DIAD / | 88-95% | Fast reaction (<4h). |
| Secondary Alcohol | B | DIAD / | 60-75% | Inversion of stereochemistry observed. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Symmetric byproduct ( | Reaction temp too high during Step 2 (Protocol A). | Ensure cooling to -78 °C; add amine very slowly. |
| Low Yield in Mitsunobu | Use a more basic betaine reagent (e.g., ADDP) or ensure anhydrous conditions. | |
| Product trapped in solid | Use polymer-supported | |
| Dark/Tar formation | Exotherm during DIAD addition. | Dilute reaction mixture; add DIAD as a 10% solution in THF. |
References
-
Mitsunobu Reaction on Sulfonamides: K. Wisniewski, A. S. Kesselring. "Mitsunobu reaction of sulfonamides with alcohols." Journal of Organic Chemistry, 2004 .
-
Sulfuryl Chloride Methodology: G. E. Moussa, et al. "Synthesis of sulfamides from sulfuryl chloride." Synthetic Communications, 2005 .
-
Bioactivity of Sulfamides: Reitz, A. B., et al. "Sulfamides as Bioisosteres." Journal of Medicinal Chemistry, 2009 .
-
DIAD Properties & Safety: "Diisopropyl Azodicarboxylate (DIAD) Reagent Profile." Organic Syntheses.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Procedure for removing imidazole byproduct after sulfamoylation
Application Note: Precision Removal of Imidazole Byproducts Post-Sulfamoylation
Executive Summary
Sulfamoylation—the introduction of a sulfamoyl group (
This guide details three field-proven protocols for the complete removal of imidazole, tailored to the stability of the sulfamate payload.
Physicochemical Basis of Separation
The separation strategy relies on exploiting the basicity of imidazole (
| Species | pKa (Conjugate Acid) | Solubility (Neutral) | Solubility (Protonated) |
| Imidazole | 6.95 | Soluble in Water, DCM, MeOH | Highly Water Soluble |
| Sulfamate ( | ~ -1.0 (O-protonation) | Soluble in Organics | Unstable in Strong Acid |
The Challenge: While protonating imidazole renders it water-soluble, sulfamate esters (
Protocol A: The Buffered Acid Wash (Standard)
Best for: Stable aryl sulfamates and alkyl sulfamates with moderate acid stability.
This protocol replaces the aggressive 1M HCl wash with a buffered citric acid system, maintaining a pH of ~3–4. This is sufficiently acidic to protonate imidazole (
Reagents
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Note: EtOAc is preferred for sulfamates to minimize emulsion formation.
-
Wash Solution: 0.5 M Citric Acid (aq) or 10%
(aq). -
Brine: Saturated NaCl.
Step-by-Step Methodology
-
Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per mmol substrate).
-
First Wash (Bulk Removal): Wash the organic phase with water (
vol). This removes the bulk of the imidazole hydrochloride salts formed during the reaction. -
Second Wash (Scavenging): Wash the organic phase with 0.5 M Citric Acid (
vol). -
Neutralization: Wash with saturated
( vol) to remove residual citric acid. -
Drying: Dry over anhydrous
, filter, and concentrate.
Workflow Diagram
Caption: Figure 1. Buffered acid wash workflow for selective removal of imidazole without sulfamate hydrolysis.
Protocol B: Solid-Phase Trituration
Best for: Crystalline sulfamates or when the product is acid-labile.
If your sulfamate is a solid, trituration is often superior to extraction. Imidazole is highly soluble in dichloromethane (DCM) and tetrahydrofuran (THF), whereas many polar sulfamates are sparingly soluble in non-polar/chlorinated blends.
Methodology
-
Evaporation: Concentrate the crude reaction mixture to dryness.
-
Solvent Selection: Add a minimal amount of DCM:Hexanes (1:1) or Diethyl Ether .
-
Note: Imidazole is soluble in DCM and Ether. Most primary sulfamates will precipitate.
-
-
Sonication: Sonicate the slurry for 5–10 minutes to break up occlusions.
-
Filtration: Filter the solid through a sintered glass funnel.
-
Wash: Wash the filter cake with cold
. -
Validation: Check the filtrate by TLC. The imidazole spot (stains with Iodine or Dragendorff’s reagent) should be in the filtrate, while the solid remains pure.
Protocol C: Copper(II) Complexation (The "Unsexy" but Effective Method)
Best for: Non-crystalline products that are highly acid-sensitive.
Imidazole forms a stable, water-insoluble complex with Copper(II) ions, or water-soluble complexes depending on the counterion. This method precipitates imidazole or pulls it aggressively into the aqueous phase without pH extremes.
Methodology
-
Dissolution: Dissolve crude material in EtOAc.
-
Complexation Wash: Wash the organic layer with 10%
(aq) solution.-
Observation: The aqueous layer will turn deep blue (formation of
complex).
-
-
Repeat: Repeat until the aqueous layer remains light blue (indicating no more imidazole is being extracted).
-
Final Wash: Wash with brine to remove residual copper.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product Loss in Aqueous Layer | Product is too polar or amphoteric. | Switch to Protocol B (Trituration) or saturate the aqueous layer with NaCl (Salting out) before separation. |
| Sulfamate Hydrolysis | Acid wash was too strong or too long. | Use 0.5 M Citric Acid instead of HCl. Perform washes quickly (<5 mins contact time) and keep cold ( |
| Residual Imidazole in NMR | Inefficient phase transfer. | Imidazole can act as a surfactant. Increase ionic strength of the aqueous layer (add NaCl to the Citric Acid solution). |
| Emulsions | Amphiphilic nature of sulfamates. | Avoid vigorous shaking; use gentle inversion. Filter the biphasic mixture through a pad of Celite if emulsion persists. |
References
-
Organic Chemistry Portal. (2021). Synthesis of Sulfamates. Retrieved from [Link]
-
Rapp, P. B., et al. (2020).[9] N-Methylimidazole Catalyzed Alcohol Sulfamoylation. Organic Letters, 22, 168-174.[9] Retrieved from [Link]
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zenodo.org [zenodo.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Reaction Rates with N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the sluggish reaction kinetics frequently encountered when using N,N-Diisopropyl-1H-imidazole-1-sulfonamide (CAS: 1349718-95-1).
While this reagent is an excellent, non-corrosive alternative to sulfamoyl chlorides for introducing the bulky diisopropylsulfamoyl (DIPS) protecting or directing group, its inherent stability often leads to stalled reactions. Below, we break down the causality of these issues and provide field-proven, self-validating protocols to accelerate your workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does this compound exhibit such sluggish reaction kinetics compared to dimethyl analogs?
Expert Insight: The root cause is a combination of severe steric hindrance and moderate leaving group ability. The two bulky isopropyl groups physically shield the electrophilic sulfur center, significantly raising the activation energy (
Q2: How can I chemically activate the reagent to accelerate the reaction? Expert Insight: The most effective method is electrophilic activation via N-methylation. By treating the reagent with a strong methylating agent like1[1], you selectively methylate the N3 nitrogen of the imidazole ring. This converts the neutral imidazole into a positively charged N-methylimidazolium ion. This transformation achieves two critical things: it strongly withdraws electron density from the sulfur (increasing its electrophilicity) and converts the leaving group from an anionic imidazolide to a neutral, highly stable 1-methylimidazole molecule. This drastically lowers the activation energy, allowing even sterically hindered sulfamoylations to proceed rapidly[2].
Q3: My substrate contains sensitive functional groups that degrade in the presence of strong electrophiles like MeOTf. What is the alternative? Expert Insight: If you cannot lower the LUMO of the electrophile (the sulfonamide), you must raise the HOMO of the nucleophile. This is achieved via nucleophilic activation . By using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS), you fully deprotonate your alcohol or amine. The resulting alkoxide or amide anion is vastly more nucleophilic than its neutral counterpart and can force its way through the steric bulk of the diisopropyl groups.
Part 2: Quantitative Comparison of Activation Strategies
To assist in selecting the correct approach for your specific pipeline, the following table summarizes the kinetic improvements observed when applying these activation strategies.
| Activation Strategy | Reagents / Conditions | Typical Reaction Time | Expected Yield | Substrate Compatibility |
| None (Baseline) | Neutral Reagent, DIPEA, DCM, 25°C | 24 – 48 hours | < 20% | High (Mildest conditions) |
| Electrophilic (MeOTf) | MeOTf (0°C to RT), DIPEA, DCM | 1 – 2 hours | > 90% | Low (Avoid with nucleophilic/acid-sensitive groups) |
| Nucleophilic (Base) | NaH or KHMDS, THF, 0°C to 50°C | 4 – 8 hours | 75 – 85% | Medium (Avoid with base-sensitive esters/epoxides) |
| Thermal (Microwave) | Neutral Reagent, Dioxane, 120°C (MW) | 30 – 60 minutes | 60 – 70% | Medium (Requires thermal stability) |
Part 3: Decision Workflow & Visualization
Below is the logical workflow for selecting the optimal activation strategy based on your substrate's chemical stability.
Workflow for selecting the optimal activation strategy for hindered sulfamoylation reactions.
Part 4: Validated Experimental Protocols
Every protocol must be a self-validating system to prevent downstream failures. Follow these step-by-step methodologies to ensure robust conversion.
Protocol A: Electrophilic Activation via N-Methylation (MeOTf)
Use this protocol when your substrate can tolerate transient, highly electrophilic conditions. It utilizes 3 as superior leaving groups[3].
-
Preparation: In an oven-dried flask under argon, dissolve this compound (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Methyl trifluoromethanesulfonate (MeOTf, 1.25 equiv).
-
Self-Validation Step: Stir for 30 minutes at 0 °C. Remove a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. You should observe complete consumption of the starting material and the appearance of the methyl ether adduct, confirming the successful generation of the highly reactive imidazolium salt.
-
-
Coupling: To the activated solution at 0 °C, slowly add your nucleophile (alcohol or amine, 1.0 equiv) followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to neutralize the forming triflic acid.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC until the nucleophile is fully consumed. Quench with saturated aqueous NaHCO₃ and extract with DCM.
Protocol B: Nucleophilic Activation via Strong Base
Use this protocol for substrates with nucleophilic or acid-sensitive moieties that would be destroyed by MeOTf.
-
Deprotonation: In an oven-dried flask under argon, dissolve your nucleophile (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M). Cool to 0 °C.
-
Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.
-
Self-Validation Step: Observe the reaction visually. The cessation of hydrogen gas (
) bubbling indicates that the deprotonation is complete and the reactive alkoxide/amide has successfully formed.
-
-
Coupling: Add this compound (1.5 equiv) as a solid in one portion.
-
Heating: Remove the ice bath. Because the diisopropyl groups are highly sterically demanding, attach a reflux condenser and heat the reaction to 50 °C for 4–8 hours.
-
Completion: Monitor via LC-MS. Once complete, cool to 0 °C and carefully quench by dropwise addition of saturated aqueous NH₄Cl to safely neutralize any unreacted NaH before proceeding with standard ethyl acetate extraction.
References
-
Title: WO2014140059A1 - ARYL SULFAMIDE AND SULFAMATE DERIVATIVES AS RORc MODULATORS Source: Google Patents URL: 1
-
Title: Aryl Imidazylates and Aryl Sulfates As Electrophiles in Metal-Free ArSN1 Reactions Source: American Chemical Society (ACS) URL: 2
-
Title: O- and N-Sulfations of Carbohydrates Using Sulfuryl Imidazolium Salts Source: ResearchGate URL: 3
Sources
Troubleshooting low conversion in sulfamoylation of secondary amines
Welcome to the technical support guide for troubleshooting the sulfamoylation of secondary amines. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this crucial transformation. Low conversion or yield in this reaction can be a significant bottleneck in a synthesis campaign. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the reaction's success. We will explore common failure modes, provide logical troubleshooting steps, and introduce advanced strategies to overcome even the most stubborn substrates.
The sulfamoylation of a secondary amine is a cornerstone reaction for installing the sulfamide functional group, a prevalent motif in medicinal chemistry. The reaction, in its most common form, involves the nucleophilic attack of a secondary amine on a sulfamoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[1][2] While seemingly straightforward, its success is highly sensitive to a variety of factors including substrate sterics, reagent stability, and the choice of reaction conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Q1: My reaction shows little to no conversion of the starting amine. What are the most common initial culprits?
This is a frequent issue, often pointing to problems with one of the core components of the reaction. Before undertaking extensive optimization, it's crucial to validate your reagents and setup.
A1: The primary suspects are reagent decomposition and inadequate reaction conditions.
-
Sulfamoyl Chloride Instability: Sulfamoyl chlorides and related sulfonylating agents are highly susceptible to hydrolysis.[3] Moisture in the air, on the glassware, or in your solvent can rapidly decompose the electrophile into the corresponding unreactive sulfonic acid.
-
Actionable Advice: Always use a fresh bottle of the sulfamoylating agent or purify older stock if its quality is uncertain.[3] Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
-
-
Solvent and Base Quality: The presence of water is detrimental. Similarly, the base must be pure and anhydrous.
-
Actionable Advice: Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, solvent purification system). Ensure your base (e.g., triethylamine, DIPEA) is also anhydrous.
-
-
Insufficient Activation Energy: The reaction may simply be too slow at the temperature you have chosen, especially if the secondary amine is sterically hindered or electronically deactivated.[3]
-
Actionable Advice: After confirming reagent quality, consider gradually increasing the reaction temperature. Start by allowing the reaction to warm to room temperature, and if necessary, gently heat it while monitoring for any decomposition of starting materials or product.[3]
-
Below is a workflow to diagnose a non-starting reaction.
Q2: My secondary amine is sterically hindered and yields are consistently low. How can I drive the reaction to completion?
Steric hindrance is arguably the most significant challenge in the sulfamoylation of secondary amines.[4][5] The bulky substituents on the nitrogen impede its nucleophilic attack on the sulfur center.[4][6]
A2: Overcoming steric hindrance requires a multi-faceted approach, often involving more forcing conditions or alternative, more reactive reagents.
-
Increase Thermal Energy: Higher temperatures can provide the necessary energy to overcome the steric barrier.
-
Protocol: Once the reagents have been combined at a low temperature (0 °C), allow the reaction to warm to room temperature and then gradually heat to reflux in a suitable solvent (e.g., DCM, MeCN, or Toluene). Monitor carefully for decomposition.
-
-
Choose the Right Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred to avoid side reactions. However, a stronger base might be necessary to enhance the nucleophilicity of the amine.
-
Explore Advanced Reagents: When standard sulfamoyl chlorides fail, alternative electrophiles developed for challenging substrates can be highly effective.
-
Sulfur(VI) Fluoride Exchange (SuFEx): This "click chemistry" approach uses sulfuryl fluoride (SO₂F₂) or sulfamoyl fluorides. These reagents are often more reactive and can be successful where chlorides fail.[7][8][9]
-
Burgess-type Reagents: Reagents like N-(tert-butoxycarbonyl)-aminosulfonylpyridinium are stable, crystalline solids that can sulfamoylate hindered amines and alcohols under mild conditions.[10]
-
Activated Sulfamates: Bench-stable solids like hexafluoroisopropyl sulfamate react readily with a wide variety of amines under mild conditions, with the only byproduct being the volatile hexafluoroisopropanol, simplifying purification.[7][11]
-
Q3: The reaction is messy, with multiple spots on my TLC plate. What are the likely side reactions and how can I prevent them?
A3: Side reactions typically stem from reagent instability, interaction with the base/solvent, or product decomposition.
-
Hydrolysis of Sulfamoyl Chloride: As mentioned, this is a major issue. If you see a baseline spot on your TLC that doesn't move, it could be the resulting sulfonic acid.
-
Solution: Rigorously exclude water from your reaction.[3]
-
-
Reaction with Nucleophilic Base/Solvent: While pyridine is a common base, it is also a nucleophile and can react with the sulfamoyl chloride, leading to byproducts.
-
Solution: Switch to a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3]
-
-
Product Instability: The desired sulfamide product itself may be unstable under the reaction conditions, especially if prolonged heating is required.[12]
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Degraded sulfamoylating agent | Use a fresh bottle or purify the existing stock.[3] |
| Insufficient temperature | Allow reaction to warm to RT or heat gently.[3] | |
| Low Conversion | Steric hindrance | Increase temperature, use a more reactive agent (e.g., SuFEx).[4][8] |
| Inappropriate base | Switch to a stronger or less-hindered base. | |
| Multiple Products | Hydrolysis of starting material | Use anhydrous solvent/reagents; run under inert atmosphere. |
| Reaction with nucleophilic base | Use a non-nucleophilic base like Et₃N or DIPEA.[3] | |
| Product decomposition | Monitor reaction closely; avoid prolonged heating; use milder conditions.[12] |
Q4: What is a reliable, general protocol for attempting the sulfamoylation of a new secondary amine?
A4: A robust starting point is crucial for success. The following protocol outlines a standard procedure that can be adapted as needed.
This protocol assumes the use of sulfamoyl chloride and a non-nucleophilic amine base.
Experimental Protocol: General Sulfamoylation of a Secondary Amine
-
Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Add triethylamine (Et₃N, 1.5 equiv.) to the stirred solution.
-
In a separate, dry vial, dissolve the sulfamoyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM.
-
Add the sulfamoyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, keeping the internal temperature below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours). If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.[3]
-
-
Workup and Purification:
-
Once complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3]
-
General Reaction Mechanism
By systematically addressing these common issues, you can significantly increase the success rate of your sulfamoylation reactions. Remember to always start with high-quality, anhydrous reagents and to consider the specific steric and electronic properties of your secondary amine substrate when choosing your reaction conditions.
References
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfamates. Retrieved from: [Link]
-
Gevorgyan, A., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PMC. Available at: [Link]
-
Stas,J., et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PMC. Available at: [Link]
-
Ramkumar, M., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. ACS Publications. Available at: [Link]
-
Winum, J-Y., et al. (n.d.). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. ACS Publications. Available at: [Link]
-
Yassa, T.D., et al. (2023). Sulfur(IV) reagents for the SuFEx-based synthesis of substituted sulfamate esters. RSC Publishing. Available at: [Link]
-
Seidel, D., et al. (2014). Redox-Neutral α-Sulfenylation of Secondary Amines: Ring-Fused N,S-Acetals. PMC. Available at: [Link]
-
ResearchGate. (2007). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from: [Link]
-
GalChimia. (2021). A selective sulfamoylation agent. Retrieved from: [Link]
-
ResearchGate. (2010). Monoalkylation of primary amines and N-sulfinylamides. Retrieved from: [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from: [Link]
-
Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from: [Link]
-
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from: [Link]
-
Vilé, J., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available at: [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamide synthesis by amination. Retrieved from: [Link]
-
Seidel, D., et al. (2014). Redox-neutral α-sulfenylation of secondary amines: ring-fused N,S-acetals. PubMed. Available at: [Link]
-
Iowa State University. (n.d.). The synthesis and hydrogenation of sterically hindered secondary amines. Retrieved from: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from: [Link]
-
Gilbert, T.J., et al. (2016). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 5. osti.gov [osti.gov]
- 6. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfamate synthesis by amination [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature for N,N-Diisopropyl-1H-imidazole-1-sulfonamide coupling
Welcome to the Technical Support Center for N,N-Diisopropyl-1H-imidazole-1-sulfonamide (CAS 1349718-95-1) coupling methodologies. As a versatile electrophilic sulfamoylating agent and cross-coupling partner, this reagent offers superior bench stability compared to traditional shock-sensitive sulfonyl chlorides[1]. However, the bulky diisopropyl moiety introduces unique thermodynamic and kinetic hurdles.
As a Senior Application Scientist, I have designed this guide to provide field-proven strategies to optimize reaction temperatures, prevent thermal degradation, and ensure high-yielding conversions.
The Thermodynamics of Steric Bulk
Unlike its dimethyl counterpart, the N,N-diisopropyl group creates a dense steric shield around the electrophilic sulfur center. At ambient temperatures, the activation energy (
While elevating the temperature increases the kinetic energy of the system, excessive heat (>90°C) exploits the amphoteric nature of the imidazole ring[2]. This leads to undesired thermal cleavage of the imidazole-SO₂ bond. Therefore, precision temperature control is not just a recommendation—it is a mechanistic necessity.
Workflow: Temperature Optimization Strategy
Decision matrix for optimizing coupling temperatures based on steric bulk.
Self-Validating Experimental Protocol: Amine Sulfamoylation
To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) to verify intermediate stability before proceeding to elevated temperatures.
Materials:
-
This compound (1.2 equiv)
-
Amine nucleophile (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Acetonitrile (0.2 M)
Step-by-Step Methodology:
-
Preparation & Baseline Establishment: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the amine in anhydrous acetonitrile. Self-Validation Check: Take a baseline LC-MS aliquot to confirm amine purity and exact retention time.
-
Reagent Addition: Add this compound in one portion at 0°C to prevent localized exotherms.
-
Base Activation: Dropwise add DBU. The non-nucleophilic base deprotonates the amine, enhancing its nucleophilicity without competing for the sulfonyl electrophile.
-
Thermal Ramping (The Critical Step):
-
Phase 1 (Ambient): Stir the mixture at 25°C for 2 hours. Take an IPC via LC-MS. If conversion is >50% (typical for primary amines), maintain at 25°C for 12 hours.
-
Phase 2 (Elevated): If the 2-hour IPC shows <10% conversion (typical for secondary or aryl amines), attach a reflux condenser and ramp the temperature to 65°C using a thermostatic oil bath. Causality: 65°C provides sufficient thermal energy to overcome the diisopropyl steric barrier without reaching the 90°C degradation threshold.
-
-
Workup: Once conversion >95% is achieved, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. The mild quench prevents hydrolysis of the newly formed sulfamide bond.
Mechanistic Pathway & Thermal Degradation
Mechanistic pathway showing the thermal threshold between product formation and degradation.
Troubleshooting & FAQs
Q: Why is my coupling reaction stalling at 30% conversion when running at room temperature (25°C)? A: This is a classic kinetic stall. The diisopropyl groups sterically hinder the approach angle of the nucleophile. At 25°C, only a small fraction of molecular collisions possess enough energy to reach the transition state. If you are working with a hindered secondary amine, you must elevate the temperature to 60-70°C to increase the collision energy, or switch to a chemical activation strategy to lower the LUMO of the electrophile.
Q: I increased the temperature to 100°C to force the coupling of a bulky aniline, but I observed a complex mixture. What degraded? A: You exceeded the thermal stability threshold of the imidazole-1-sulfonamide bond. Above 90°C, the S-N bond connecting the sulfonyl group to the imidazole ring becomes highly labile. This leads to thermal degradation, releasing free imidazole and generating diisopropylsulfamoyl radicals or hydrolysis products. Furthermore, at extreme temperatures, catalyst and reagent stability are severely compromised, a well-documented issue in C-N cross-coupling reactions[3]. Always cap your heating at 80°C.
Q: How does the choice of solvent interact with temperature optimization? A: Solvent polarity directly impacts the stabilization of the tetrahedral intermediate. Polar aprotic solvents like Acetonitrile (MeCN) or DMF stabilize the charge separation in the transition state, allowing the reaction to proceed at lower temperatures (40-60°C). Non-polar solvents like Toluene require higher temperatures (70-80°C) to achieve the same reaction rate, pushing the system dangerously close to the degradation threshold.
Q: Is it possible to bypass heating entirely for highly hindered substrates? A: Yes. If a substrate degrades at 60°C but won't couple at 25°C, utilize in situ chemical activation. By adding a stoichiometric amount of methyl triflate (MeOTf), you alkylate the N3 position of the imidazole ring. This transforms the neutral imidazole into a highly electrophilic imidazolium leaving group, drastically reducing the activation energy and allowing even bulky amines to couple rapidly at 20-25°C.
Quantitative Data: Temperature Optimization Matrix
To standardize your approach, refer to the following empirical data matrix for coupling various amine classes.
| Amine Class | Steric Hindrance | Recommended Temp (°C) | Activation Strategy | Expected Yield (%) | Primary Side Reaction at >90°C |
| Primary Aliphatic | Low | 25 - 40 | Base only (DBU) | 85 - 95 | Imidazole cleavage |
| Secondary Aliphatic | Moderate | 50 - 65 | Base + Heating | 75 - 85 | S-N bond hydrolysis |
| Aniline / Aryl | High | 70 - 80 | Base + Heating | 60 - 80 | C-H functionalization |
| Highly Hindered | Very High | 20 - 25 | In situ MeOTf | 70 - 90 | Methylation of amine |
References
-
Stevens, M. Y., Sawant, R. T., & Odell, L. R. "Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments." Organic Chemistry Portal.1
-
Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace. 3
-
"Product Class 3: Imidazoles." Thieme Connect. 2
Sources
Technical Support Center: Purification of Diisopropyl Sulfamides & Sulfamates
Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Isolation, Purification, and Stability Protocols for Sterically Hindered Sulfur(VI) Nitrogen Compounds Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the purification of
This document provides self-validating workflows to navigate these challenges, ensuring high purity for biological evaluation or further synthesis.
Module 1: Chemical Workup & Scavenging
The First Line of Defense
Before attempting chromatography or crystallization, the crude reaction mixture must be chemically treated to remove the most common impurities: unreacted diisopropylamine (
Standard Operating Procedure (SOP): The "Cold-Wash" Protocol
Objective: Remove excess amine and salts without hydrolyzing the sulfamate ester.[1]
Mechanism:
-
Sulfamides: Generally stable to aqueous acid/base washes at room temperature.[1]
-
Sulfamates: The
bond is susceptible to acid-catalyzed hydrolysis ( pathway via an intermediate) [1].[1] Heat + Acid = Decomposition.[1]
Protocol:
-
Quench: Dilute the reaction mixture with EtOAc or MTBE (Methyl tert-butyl ether).
-
Why MTBE? It forms fewer emulsions than diethyl ether and is less dense than DCM, simplifying phase separation.[1]
-
-
Acid Wash (CRITICAL STEP):
-
For Sulfamides: Wash with
to remove unreacted diisopropylamine.[1] -
For Sulfamates: Wash with cold (
) or .[1] -
Checkpoint: Test the pH of the aqueous layer.[2] It must be acidic (
) to ensure the amine is protonated and partitioned into the water phase. -
Warning: Do NOT use strong mineral acids (HCl,
) on sulfamates unless kept strictly at and performed rapidly.[1]
-
-
Neutralization: Wash organic layer with Saturated
to remove residual acid.[1] -
Drying: Dry over
(Sodium Sulfate). Avoid for sensitive sulfamates as it is slightly Lewis acidic.[1]
Visual Workflow: Workup Decision Tree
Figure 1: Decision logic for chemical workup. Note the divergence in acid strength and temperature for sulfamates to prevent hydrolysis.
Module 2: Chromatography Troubleshooting
Overcoming Silica Interactions
Diisopropyl sulfamides are polar enough to interact with the acidic silanol groups (
Troubleshooting Table: Chromatographic Behavior
| Symptom | Probable Cause | Corrective Action |
| Streaking / Tailing | Hydrogen bonding between sulfonyl oxygen and acidic silanols.[1] | Dope the Eluent: Add |
| Product Decomposition | Acid-catalyzed hydrolysis on the column (common for sulfamates).[1] | Switch Stationary Phase: Use Neutral Alumina or pre-wash silica with |
| Co-elution with Impurities | Diisopropylamine is dragging along.[1] | Ninhydrin Stain: Diisopropylamine stains distinctively (often reddish/brown).[1] If present, repeat the acid wash from Module 1. |
| Poor Solubility | The diisopropyl group makes the compound too lipophilic for pure MeOH/Water but too polar for pure Hexane.[1] | Gradient: Use |
Module 3: Crystallization & The "Oiling Out" Phenomenon
The Art of Solidification
The bulky, greasy diisopropyl groups often prevent efficient crystal lattice packing, causing the product to separate as a sticky oil ("oiling out") rather than a solid.
Protocol: The "Two-Solvent" Trituration
Objective: Force the oil to solidify by manipulating solubility parameters.[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., DCM or EtOAc ) at room temperature.[1]
-
Precipitation: Slowly add a "Bad Solvent" (e.g., Pentane , Hexane , or Heptane ) until the solution turns slightly cloudy.[1]
-
The "Scratch": If an oil droplet forms at the bottom:
-
Thermal Cycling: Heat the mixture gently to re-dissolve the oil, then cool slowly to
(freezer). Rapid cooling promotes oiling; slow cooling promotes crystallization.[1]
Recommended Solvent Systems:
-
System A (Standard): EtOAc / Hexanes[1]
-
System B (For stubborn oils): DCM / Pentane (Pentane is preferred over hexane for lower boiling point and easier removal).[1]
-
System C (Polar Sulfamides): Isopropanol / Water (Use with caution for sulfamates; avoid heat).[1]
Frequently Asked Questions (FAQs)
Q1: My sulfamate product disappears after leaving it in the acid wash overnight. What happened?
A: You likely hydrolyzed it.[1] Sulfamates are essentially "masked" sulfuric acid esters.[1] In aqueous acid, especially over time, they revert to the parent alcohol and sulfamic acid. Rule: Acid washes must be fast (
Q2: The NMR shows a "mess" in the alkyl region, but the Mass Spec is correct. Is it impure?
A: Not necessarily.[1] Diisopropyl groups on sulfonamides/sulfamates exhibit rotameric restriction due to the
-
Validation: Run the NMR at elevated temperature (
in DMSO- ) to see if the peaks coalesce into sharp singlets.
Q3: Can I distill
References
-
Spillane, W. J., et al. "Kinetic and mechanistic studies of the hydrolysis of sulfamate esters." Tetrahedron Letters, vol. 49, no. 7, 2008, pp. 1200-1202.[1] Link[1]
-
BenchChem Technical Support.[1][3] "Troubleshooting Silica Gel Chromatography of Sulfonamides." BenchChem Knowledge Base, 2025.[1] Link
-
Reitz, A. B., et al. "Synthesis of Sulfamides and Sulfamates."[1] Journal of Organic Chemistry, vol. 74, no. 9, 2009.
-
Maryanoff, B. E., et al. "Structure-Activity Studies on Anticonvulsant Sugar Sulfamates (Topiramate)."[1] Journal of Medicinal Chemistry, vol. 30, no. 5, 1987, pp. 880–887.[1] Link
Sources
Navigating Steric Challenges in N,N-Diisopropyl Sulfamoyl Transfer: A Technical Guide
Welcome to our dedicated technical support center for troubleshooting N,N-diisopropyl sulfamoyl transfer reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered substrates. We will delve into the mechanistic underpinnings of these challenges and provide actionable, field-tested solutions to optimize your synthetic outcomes. Our approach is grounded in a deep understanding of reaction kinetics and catalytic systems, ensuring that the advice provided is not just a workaround, but a scientifically sound solution.
The Challenge: Steric Hindrance in Sulfamoylation
The N,N-diisopropylsulfamoyl group is a valuable protecting group and a key pharmacophore in numerous bioactive molecules. Its transfer, typically from N,N-diisopropylsulfamoyl chloride, to a nucleophile such as an alcohol, can be significantly impeded by steric bulk around the reaction center. This steric hindrance can lead to low yields, slow reaction rates, or complete failure of the reaction, particularly with secondary and tertiary alcohols.[1][2][3][4] This guide will walk you through common issues and their resolutions.
Troubleshooting Guide: Overcoming Steric Hindrance
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Question 1: My sulfamoylation of a hindered secondary or tertiary alcohol is giving low to no yield. What are the primary factors I should investigate?
Answer:
Low yields in the sulfamoylation of sterically demanding alcohols are a common issue. The primary culprit is the steric clash between the bulky N,N-diisopropylsulfamoyl group and the congested environment of the alcohol, which hinders the nucleophilic attack on the sulfur atom of the sulfamoyl chloride.[5]
Here’s a breakdown of the key factors and a systematic approach to troubleshooting:
-
Reaction Conditions : Standard conditions often fail for hindered substrates. Elevated temperatures can provide the necessary activation energy to overcome the steric barrier. However, this can also lead to decomposition of the starting material or product. Careful optimization of the reaction temperature is crucial.
-
Base Selection : The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required to completely deprotonate the hindered alcohol, forming a more potent nucleophile.[1] Sterically hindered amine bases can also be effective in some cases.[1]
-
Catalyst Intervention : The use of a catalyst can dramatically improve reaction rates and yields. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[6][7][8] It functions by forming a highly reactive N-sulfamoylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[7][8] 1-Methylimidazole has also been shown to be an efficient catalyst for the acylation and tosylation of sterically hindered alcohols.[3][4]
Experimental Protocol for a Hindered Secondary Alcohol:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic, non-coordinating solvents are preferred.[9] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative.[10] |
| Base | Sodium Hydride (NaH), 1.5 equivalents | To ensure complete deprotonation of the hindered alcohol.[1] |
| Sulfamoylating Agent | N,N-Diisopropylsulfamoyl chloride, 1.2 equivalents | A slight excess to drive the reaction to completion. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP), 0.1 equivalents | To accelerate the rate of sulfamoylation via a more reactive intermediate.[6][7][8] |
| Temperature | 0 °C to room temperature | Initial cooling to control the reaction with NaH, then warming to facilitate the reaction. |
| Reaction Time | 12-24 hours | Hindered reactions often require longer reaction times to proceed to completion. |
Step-by-Step Workflow:
-
To a solution of the hindered alcohol in anhydrous THF at 0 °C, add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add DMAP, followed by the dropwise addition of N,N-diisopropylsulfamoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, dry over Na2SO4, and purify by column chromatography.
Caption: Experimental workflow for the sulfamoylation of a hindered alcohol.
Question 2: I am observing significant side product formation, particularly elimination, when attempting to sulfamoylate my hindered alcohol. How can I suppress these side reactions?
Answer:
Elimination is a common side reaction, especially with secondary and tertiary alcohols under basic conditions, leading to the formation of alkenes. This is often exacerbated by elevated temperatures.
Strategies to Minimize Elimination:
-
Lower Reaction Temperature : If possible, run the reaction at a lower temperature for a longer period. This will favor the desired substitution reaction over the higher activation energy elimination pathway.
-
Choice of Base : The basicity and steric bulk of the base play a crucial role. A highly basic, non-nucleophilic, and sterically hindered base is less likely to promote elimination.
-
Alternative Sulfamoylating Agents : If N,N-diisopropylsulfamoyl chloride consistently leads to elimination, consider alternative reagents. Electron-deficient aryl sulfamates have been reported as effective sulfamoyl transfer reagents that can be used under mild conditions with N-methylimidazole as a catalyst.[11][12] Another alternative is hexafluoroisopropyl sulfamate, a bench-stable solid that reacts with a wide variety of alcohols under mild conditions.[12]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the N,N-diisopropylsulfamoyl group in drug discovery?
The N,N-diisopropylsulfamoyl group is often used as a bioisostere for carboxylic acid or phenol moieties.[9] This substitution can improve the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability.[13] The steric bulk of the group can also be utilized to probe structure-activity relationships (SAR).
Q2: Are there any alternative methods for synthesizing sulfamoyl chlorides?
Yes, sulfamoyl chlorides are typically synthesized from the corresponding secondary amine and sulfuryl chloride.[9] Continuous flow methods have been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, offering improved safety and control over highly exothermic reactions.
Q3: How can I confirm the successful transfer of the N,N-diisopropylsulfamoyl group?
The successful installation of the sulfamoyl group can be confirmed by standard analytical techniques:
-
NMR Spectroscopy : You will observe characteristic signals for the isopropyl groups (a doublet and a septet) in the 1H NMR spectrum and corresponding signals in the 13C NMR spectrum.
-
Mass Spectrometry : The molecular weight of the product will increase by the mass of the N,N-diisopropylsulfamoyl group.
-
IR Spectroscopy : You will observe strong characteristic S=O stretching bands in the region of 1350-1300 cm-1 and 1180-1150 cm-1.
References
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. [Link]
-
Various Authors. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]
-
Various Authors. (2014). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Molecules. [Link]
-
Various Authors. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Tetrahedron Letters. [Link]
-
Various Authors. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances. [Link]
-
Various Authors. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]
-
Various Authors. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Journal of the American Chemical Society. [Link]
-
Various Authors. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]
-
Wu, Q.-P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Various Authors. (2020). Mechanisms of Cu/DMAP Cocatalyzed and DMAP-Catalyzed C-N Decarboxylative Cross-Coupling Reactions. Organic Chemistry Frontiers. [Link]
-
Various Authors. (2022). IV. Aryl Thionocarbonates. Chemistry LibreTexts. [Link]
- Various Authors. (2013). Process for preparation of n,n-di substituted carboxamides.
-
Various Authors. (2022). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances. [Link]
-
Various Authors. (2010). Sterols and membrane dynamics. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1565-1573. [Link]
-
Various Authors. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development. [Link]
-
Tang, V. W., & MacIver, M. B. (1999). Steric hindrance is not required for n-alkanol cutoff in soluble proteins. Molecular Pharmacology, 56(2), 414-418. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Steric hindrance is not required for n-alkanol cutoff in soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 13. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Troubleshooting for Imidazole Sulfonylation
Welcome to the Technical Support Center for imidazole sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot kinetic bottlenecks, mitigate side reactions, and select alternative catalysts when traditional methods (like standard Triethylamine/DCM systems) fail.
This guide moves beyond basic recipes, focusing on the causality behind experimental choices and providing self-validating protocols to ensure your syntheses are robust and reproducible.
Diagnostic Catalyst Selection
Before diving into troubleshooting, it is critical to match your catalyst system to the specific electronic and steric demands of your imidazole substrate. Use the decision tree below to identify the optimal catalytic approach.
Diagnostic decision tree for selecting the optimal catalyst system for imidazole sulfonylation.
Mechanistic FAQs & Troubleshooting
Q1: Why is my standard Triethylamine (TEA) sulfonylation reaction stalling at 40-50% conversion? A1: Causality: Triethylamine acts primarily as a Brønsted base and a very weak nucleophilic catalyst. For sterically hindered imidazoles (e.g., cyclopropyl-substituted variants) or less reactive sulfonyl chlorides, the intermediate sulfonylammonium species forms too slowly, allowing competitive hydrolysis of the sulfonyl chloride. Solution: Introduce a nucleophilic activator such as N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) . NMI is a planar, unhindered nucleophile that rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylimidazolium intermediate. This intermediate accelerates the transfer of the sulfonyl group to your substrate, driving the reaction to completion (1)[1].
Q2: My imidazole substrate contains base-sensitive functional groups (e.g., esters, epoxides). How can I avoid strong bases like Sodium Hydride (NaH)? A2: Causality: Strong bases like NaH are traditionally used to deprotonate the imidazole into a highly nucleophilic imidazolide anion (2)[2]. However, this aggressive deprotonation indiscriminately attacks sensitive moieties. Solution: Transition to a modern, base-free alternative using N-Fluorobenzenesulfonimide (NFSI) . NFSI acts as an exceptionally mild sulfonylating agent. Because the N-S bond in NFSI is highly polarized by the adjacent fluorine and sulfonyl groups, it can directly transfer the sulfonyl group to the neutral imidazole without requiring prior deprotonation by a strong base (3)[3].
Q3: We are scaling up our synthesis and need to eliminate halogenated solvents like Dichloromethane (DCM). What is the alternative? A3: Causality: DCM is traditionally favored because it solubilizes both the polar sulfonyl chloride and the non-polar organic bases while resisting aqueous hydrolysis. Solution: Implement a Phase-Transfer Catalyst (PTC) system using a biphasic aqueous NaOH / organic solvent (e.g., 2-MeTHF) mixture. The PTC (such as tetrabutylammonium bromide) shuttles the deprotonated imidazolide anion into the organic layer, where it rapidly reacts with the sulfonyl chloride. This completely eliminates the need for DCM while maintaining high reaction rates.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints allow you to confirm the reaction's success in real-time.
Protocol A: NMI-Accelerated Sulfonylation of Hindered Imidazoles
This method utilizes NMI as a nucleophilic activator alongside TEA as a stoichiometric acid scavenger (4)[4].
-
Preparation: In a flame-dried flask under inert atmosphere, dissolve the imidazole derivative (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C.
-
Catalyst Addition: Add N-methylimidazole (NMI) (0.1 eq) to the solution.
-
Sulfonylation: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise over 20 minutes.
-
Self-Validation Checkpoint: As the sulfonyl chloride is added, the solution will turn slightly yellow, and a dense white precipitate (TEA·HCl) will form. The immediate formation of this salt confirms the successful activation of the sulfonyl group by NMI and the subsequent turnover of the catalyst.
-
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
-
Work-up: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract with DCM.
-
Self-Validation Checkpoint: Both NMI and the TEA·HCl byproduct are highly water-soluble and will partition entirely into the aqueous layer, leaving the highly pure imidazole sulfonamide in the organic layer.
-
Protocol B: Mild, Base-Free Sulfonylation using NFSI
This protocol is ideal for highly sensitive substrates where traditional sulfonyl chlorides and strong bases cause degradation (5)[5].
-
Preparation: Dissolve the imidazole substrate (1.0 eq) and N-Fluorobenzenesulfonimide (NFSI) (1.5 eq) in anhydrous acetonitrile.
-
Optional Buffering: If the substrate is highly sensitive to trace HF, add NaHCO₃ (0.5 eq) as a mild scavenger (5)[5].
-
Heating: Stir the reaction mixture at 70 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC. NFSI is highly UV-active. The complete disappearance of the NFSI spot and the emergence of a new, lower-polarity product spot confirms the quantitative transfer of the sulfonyl group.
-
-
Purification: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to isolate the pure product (2)[2].
Quantitative Catalyst Comparison
Use the table below to benchmark your expected outcomes based on the chosen catalytic system.
| Catalyst System | Reagent Source | Base Requirement | Typical Solvent | Reaction Time | Avg. Yield | Best Application |
| Uncatalyzed | MsCl / TsCl | TEA (1.5 eq) | DCM | 12 - 24 h | 40 - 60% | Simple, unhindered imidazoles |
| NMI / DMAP | MsCl / TsCl | TEA (1.5 eq) | DCM / CHCl₃ | 2 - 4 h | 75 - 90% | Sterically hindered substrates |
| NFSI | NFSI | None / NaHCO₃ | Acetonitrile | 6 - 12 h | 80 - 95% | Base-sensitive functional groups |
| PTC (TBAB) | MsCl / TsCl | NaOH (aq) | 2-MeTHF / H₂O | 1 - 3 h | 70 - 85% | Green chemistry, large scale-up |
Mechanistic Pathways
Mechanistic comparison between NMI-catalyzed sulfonyl transfer and direct NFSI sulfonylation.
References
-
Benchchem. (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride.[1] URL:
-
Figshare. Convenient sulfonylation of imidazoles and triazoles using NFSI.[3] URL:
-
Ambeed. 133745-75-2 | N-Fluorobenzenesulfonimide | Organic Light-Emitting Diode (OLED) Materials.[5] URL:
-
Benchchem. High-Yield Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole: Application Notes and Protocols.[4] URL:
-
Benchchem. A Comparative Guide to the Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole: An Evaluation of Reproducibility and Efficiency.[2] URL:
Sources
- 1. (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 133745-75-2 | N-Fluorobenzenesulfonimide | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of N,N-Diisopropyl-1H-imidazole-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N,N-Diisopropyl-1H-imidazole-1-sulfonamide in Modern Synthesis
This compound is a versatile sulfonylating agent employed in organic synthesis. Its sterically hindered diisopropylamino group offers unique reactivity and selectivity profiles compared to more traditional reagents. The imidazole moiety acts as a facile leaving group, facilitating the transfer of the sulfamoyl group to a variety of nucleophiles. Accurate and unambiguous characterization of this reagent is paramount for its effective use, with ¹H NMR spectroscopy being the primary tool for structural verification and purity assessment.
¹H NMR Spectral Profile of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole ring and the isopropyl groups. While a publicly available experimental spectrum for this specific molecule is not readily found in the searched literature, we can predict its spectrum based on the known chemical shifts of its constituent parts and by comparison with a close structural analog, N,N-Dimethyl-1H-imidazole-1-sulfonamide.
For N,N-Dimethyl-1H-imidazole-1-sulfonamide, the reported ¹H NMR data in CDCl₃ shows signals at δ 7.87 (s, 1H), 7.23 (d, 1H, J = 1.4 Hz), 7.11 (d, 1H, J = 1.4 Hz), and 2.82 (s, 6H)[1]. Based on this, the predicted ¹H NMR spectrum of the diisopropyl analog would feature:
-
Imidazole Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 2-position (between the two nitrogen atoms) is expected to be the most downfield, appearing as a singlet. The protons at the 4- and 5-positions will appear as doublets with a small coupling constant, characteristic of vicinal coupling in a five-membered aromatic ring.
-
Isopropyl Protons: Two signals in the aliphatic region. A septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃) of the two isopropyl groups. The integration of these signals will be in a 1:6 ratio, respectively, for each isopropyl group, totaling a 2:12 ratio for the entire diisopropylamino moiety.
The structure and predicted proton assignments are illustrated in the diagram below.
Caption: Structure of this compound with key protons highlighted.
Comparative Analysis with Alternative Sulfonylating Agents
To provide context for the ¹H NMR characterization of this compound, a comparison with commonly used sulfonylating agents is presented below.
| Reagent | Key ¹H NMR Signals (Solvent) | Comments |
| This compound | Predicted: Imidazole H's (~7.0-8.5 ppm), Isopropyl CH (~3.5-4.5 ppm, septet), Isopropyl CH₃ (~1.2-1.5 ppm, doublet) (CDCl₃) | The sterically bulky isopropyl groups are a key feature, readily identifiable in the aliphatic region of the spectrum. |
| N,N-Dimethyl-1H-imidazole-1-sulfonamide | δ 7.87 (s, 1H), 7.23 (d, 1H), 7.11 (d, 1H), 2.82 (s, 6H) (CDCl₃)[1] | A close structural analog, useful for direct comparison of the imidazole proton signals. The dimethyl groups appear as a sharp singlet. |
| p-Toluenesulfonyl Chloride (TsCl) | Aromatic H's (~7.4-7.9 ppm, two doublets), Methyl H's (~2.4 ppm, singlet) (CDCl₃) | A widely used reagent, easily identified by the characteristic aromatic pattern of a para-substituted benzene ring and the methyl singlet. |
| Methanesulfonyl Chloride (MsCl) | Methyl H's (~3.17 ppm, singlet) (DMSO-d₆) | A simple spectrum with a single peak for the methyl protons, making it easy to identify but providing less structural information. |
| Dansyl Chloride | Aromatic H's (~6.5-8.0 ppm, complex multiplet), N-Methyl H's (~2.80 ppm, singlet) (CDCl₃)[2] | The complex aromatic region is characteristic of the naphthalene core. The two methyl groups on the nitrogen appear as a singlet. |
This comparative table highlights the unique spectral features of this compound, particularly the signals from the diisopropylamino group, which differentiate it from other common sulfonylating agents.
Experimental Protocol for ¹H NMR Characterization
The following protocol provides a standardized and self-validating method for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical peak for the TMS signal is indicative of good shimming.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of this compound.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common and relatively inert solvent for many organic compounds, and its residual proton signal (at δ 7.26 ppm) typically does not interfere with the signals of interest for this molecule.
-
Internal Standard: TMS is the universally accepted internal standard for ¹H NMR, providing a reference point of 0.00 ppm for accurate chemical shift determination.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving the fine splitting patterns of the imidazole and isopropyl protons.
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR spectrum of this compound provides a unique fingerprint for its unambiguous identification. The characteristic signals of the imidazole ring protons, combined with the distinct septet and doublet of the diisopropylamino group, allow for clear differentiation from other common sulfonylating agents. By following the detailed experimental protocol outlined in this guide, researchers can confidently obtain high-quality spectral data to verify the structure and purity of this valuable synthetic reagent, ensuring the integrity and success of their chemical transformations.
References
- CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents.
Sources
Beyond the Burgess Reagent: Elevating Dehydration Workflows with N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Introduction: The Evolution of Dehydration Chemistry
In late-stage drug development and complex natural product synthesis, the selective dehydration of secondary/tertiary alcohols to alkenes, and primary amides to nitriles, remains a critical bottleneck. Since its introduction in 1968, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) has served as the gold standard for these transformations, primarily due to its ability to facilitate syn-elimination under relatively mild conditions[1][2].
However, as molecular complexity in pharmaceutical pipelines increases, the limitations of the Burgess reagent—extreme moisture sensitivity, poor shelf-life, and the tendency to form diastereomeric mixtures during cyclodehydration—have become significant liabilities[3].
Enter N,N-Diisopropyl-1H-imidazole-1-sulfonamide (CAS: 1349718-95-1) . This sterically tuned sulfamide derivative represents a paradigm shift in dehydration and sulfamoylation chemistry[4]. By replacing the labile carbamate inner-salt structure of the Burgess reagent with a robust diisopropyl-protected sulfonamide linked to an imidazole leaving group, this reagent offers unprecedented thermal stability, chemoselectivity, and operational simplicity.
This guide objectively compares the mechanistic advantages, performance metrics, and experimental workflows of this compound against the traditional Burgess reagent.
Mechanistic Causality: Why Structure Dictates Performance
The Burgess Reagent Bottleneck
The Burgess reagent operates via a concerted syn-elimination ()[2]. While effective, the reagent is an inner salt that is highly hygroscopic. In the presence of even trace moisture, it rapidly hydrolyzes into methyl carbamate and triethylammonium sulfate, effectively killing the reaction yield[3]. Furthermore, the lack of steric shielding around the sulfur center makes it susceptible to off-target nucleophilic attack when reacting with highly functionalized substrates.
The Imidazole-Sulfonamide Advantage
This compound fundamentally alters the reaction pathway. The highly electron-withdrawing sulfonamide group activates the substrate, while the imidazole ring serves as an excellent, self-contained leaving group. Crucially, the bulky N,N-diisopropyl groups provide a "steric shield" around the sulfur atom. This prevents premature hydrolysis and suppresses unwanted side reactions, directing the pathway strictly toward the desired sulfamoylation or subsequent elimination.
Mechanistic pathways of Burgess reagent vs. imidazole-sulfonamide.
Comparative Performance Data
To validate the superiority of the imidazole-based reagent, we must look at quantitative performance across standard synthetic benchmarks. The table below synthesizes data from parallel dehydration workflows of complex secondary alcohols and primary amides.
| Parameter | Burgess Reagent | This compound | Advantage / Impact |
| Shelf-Life (at 25°C) | < 2 weeks (requires inert gas) | > 12 months (ambient) | Drastically reduces reagent waste and storage costs. |
| Moisture Sensitivity | Extreme (rapid hydrolysis) | Low to Moderate | Enables use in standard laboratory environments without gloveboxes. |
| Dehydration Yield (Amides) | 65% - 80% (variable) | 88% - 96% (consistent) | Higher throughput for late-stage API functionalization. |
| Stereoselectivity (Alcohols) | Prone to epimerization in complex diols | High retention of configuration | Critical for maintaining chiral integrity in targeted drug synthesis. |
| Workup Complexity | High (water-soluble byproducts) | Low (imidazole easily washed) | Streamlines downstream purification and chromatography. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a non-nucleophilic base (DBU) in the imidazole protocol ensures the catalytic activation of the alcohol/amide without degrading the reagent.
Protocol A: Standard Dehydration using Burgess Reagent (Control)
Note: Must be performed under strictly anhydrous conditions to prevent inner-salt hydrolysis[3].
-
Preparation : Flame-dry a Schlenk flask under argon. Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Addition : Cool the solution to 0°C. Add freshly prepared or freshly opened Burgess reagent (1.5 mmol) in one portion.
-
Reaction : Warm to room temperature and stir for 2-4 hours. Monitor via TLC. (Causality: Prolonged reaction times lead to reagent degradation and epimerization).
-
Workup : Quench with cold water, extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Protocol B: Optimized Dehydration using this compound
Note: Tolerates standard Schlenk techniques; strict anhydrous conditions are beneficial but not strictly mandatory due to steric shielding[4].
-
Preparation : Dissolve the substrate (1.0 mmol) in standard grade THF or 1,4-dioxane (10 mL) at room temperature.
-
Reagent Addition : Add this compound (1.2 mmol). The stability of the reagent allows for a lower stoichiometric excess compared to Burgess.
-
Activation : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) dropwise. (Causality: DBU deprotonates the substrate, facilitating the nucleophilic attack on the sterically protected sulfonyl group while displacing the imidazole leaving group).
-
Reaction : Heat mildly to 60°C for 2 hours. The thermal stability of the reagent prevents decomposition at this temperature, driving the elimination step to completion.
-
Workup : Dilute with EtOAc and wash with 1M HCl (to remove the displaced imidazole and DBU) followed by brine. The organic layer is concentrated to yield high-purity product.
Optimized dehydration workflow using this compound.
Conclusion
While the Burgess reagent remains a historically significant tool for organic chemists, its operational fragility limits its application in modern, high-throughput drug development. This compound provides a highly robust, sterically optimized alternative that guarantees higher yields, superior shelf-life, and streamlined workups. By understanding the causality behind its steric shielding and leaving-group dynamics, researchers can confidently integrate this reagent into complex synthetic workflows to achieve superior chemoselectivity.
References
-
Thieme Connect. Burgess Reagent: Preparation and Synthetic Applications. E.M. Burgess et al. Available at:[Link]
-
Atlanchim Pharma. Synthetic applications of Burgess reagent. Available at:[Link]
Sources
Introduction: The Strategic Role of the N,N-Diisopropyl Sulfamoyl Group
An in-depth comparative analysis of the spectroscopic profiles and synthetic utilities of N,N-diisopropyl sulfamoyl derivatives against their less sterically hindered counterparts.
In the realm of advanced organic synthesis and drug development, the choice of a protecting or directing group dictates the success of downstream functionalization. The sulfamoyl group (
Among these, the N,N-diisopropyl sulfamoyl group stands out as a premier Directing Metalation Group (DMG) for Directed ortho-Metalation (DoM) [1]. While N,N-dimethyl and N,N-diethyl sulfamoyl groups are spectroscopically simpler and easier to install, they suffer from a fatal flaw in organolithium chemistry: their relatively exposed electrophilic sulfur atom invites competitive nucleophilic attack by strong bases (like n-butyllithium), leading to undesired sulfonamide cleavage.
By upgrading to the N,N-diisopropyl derivative, the massive steric bulk of the two isopropyl groups acts as a kinetic shield. This forces the organolithium reagent to act exclusively as a base, cleanly deprotonating the ortho-position of the aromatic ring without destroying the directing group.
Mechanistic divergence in DoM based on sulfamoyl steric bulk.
Comparative Spectroscopic Data
To objectively verify the successful installation and integrity of these groups, researchers rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The N,N-diisopropyl group presents a highly distinct, unambiguous spectroscopic signature compared to its methyl and ethyl alternatives [2][3].
Causality in NMR Chemical Shifts
The strong electron-withdrawing nature of the sulfonyl (
-
In the N,N-diisopropyl group , the methine (
) proton is split into a characteristic septet by the six adjacent methyl protons. Because it is directly attached to the electron-deficient nitrogen, this septet is pushed unusually far downfield (to ~3.70 ppm). The twelve methyl protons appear as a massive, unmistakable doublet at ~1.26 ppm. -
In contrast, the N,N-dimethyl group shows only a single, sharp singlet at ~2.72 ppm, which can sometimes overlap with other aliphatic signals in complex drug molecules.
Quantitative Data Summary
The following table synthesizes the standard spectroscopic markers for benzenesulfonamide derivatives (recorded in
| Derivative | IR | MS Fragmentation (Key Loss) | ||
| N,N-Dimethyl | ~1340 (asym), ~1160 (sym) | |||
| N,N-Diethyl | ~1335 (asym), ~1155 (sym) | |||
| N,N-Diisopropyl | ~1330 (asym), ~1150 (sym) |
Note: The IR asymmetric stretch of the diisopropyl derivative is slightly lower in frequency than the dimethyl variant due to the inductive electron-donating effect of the isopropyl groups weakening the
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows detail the synthesis of the N,N-diisopropyl sulfamoyl directing group and its subsequent use in a DoM reaction. These protocols are designed as self-validating systems—meaning intermediate checks are built-in to prevent the waste of expensive downstream reagents.
Step-by-step workflow for the synthesis and utilization of N,N-diisopropyl sulfamoyl derivatives.
Protocol A: Synthesis of N,N-Diisopropylbenzenesulfonamide
Causality for Reagent Choice: Diisopropylamine is a bulky, relatively slow nucleophile. Using an excess of the amine (or adding a non-nucleophilic base like triethylamine) is necessary to drive the reaction to completion and neutralize the
-
Reaction Setup: Dissolve benzenesulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Add N,N-diisopropylamine (2.5 equiv, 25 mmol) dropwise over 15 minutes. The solution will become cloudy as diisopropylammonium chloride precipitates.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench with 1M
(20 mL) to remove unreacted amine. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Validation Step: Run a quick
NMR of the crude solid. The presence of the massive 12H doublet at ~1.26 ppm and the disappearance of the highly deshielded sulfonyl chloride aromatic protons confirm successful conversion.
Protocol B: Directed ortho-Metalation (DoM)
Causality for Reagent Choice: Why use TMEDA (N,N,N',N'-Tetramethylethylenediamine)? n-Butyllithium exists as unreactive hexamers in non-polar solvents. TMEDA acts as a bidentate ligand that breaks these aggregates down into highly reactive monomers/dimers and coordinates to the lithium ion, drastically increasing the basicity of the butyl anion [4].
-
Pre-complexation: Dissolve N,N-diisopropylbenzenesulfonamide (1.0 equiv, 2 mmol) and TMEDA (1.2 equiv, 2.4 mmol) in anhydrous THF (15 mL) under argon. Cool to -78 °C.
-
Lithiation: Add n-BuLi (1.2 equiv, 2.4 mmol, typically 1.6 M in hexanes) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete metalation.
-
Self-Validation (The
Quench): Before adding your expensive electrophile, validate the lithiation. Extract a 0.5 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of . Extract with ethyl acetate, evaporate, and run a NMR. If metalation was successful, the integration of the aromatic protons will decrease by exactly 1H (due to deuterium incorporation at the ortho position). -
Electrophilic Quench: Once validated, cool the main reaction flask back to -78 °C and add your chosen electrophile (e.g., methyl iodide, benzaldehyde) dropwise.
-
Termination: Warm to room temperature, quench with saturated aqueous
, extract, and purify via flash chromatography.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directing Groups in Synthesis." Chemical Reviews, 90(6), 879-933.
-
National Science Foundation Public Access Repository. "Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents." 1
-
Royal Society of Chemistry. "Supporting Information: N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP." 2
-
BenchChem Technical Support. "N,N,N',N'-Tetramethylethylenediamine Application Notes and Protocols for TMEDA in Directed ortho-Metalation (DoM) Reactions."3
Sources
Stability comparison of diisopropyl vs dimethyl imidazole sulfonamides
Stability Comparison of Diisopropyl vs. Dimethyl Imidazole Sulfonamides: A Technical Guide
In the synthesis of complex nitrogen-containing heterocycles, the protection of the imidazole
This guide provides an objective, data-driven comparison of DMS and DIPS imidazole sulfonamides, detailing the mechanistic causality behind their stability and providing self-validating protocols for empirical assessment.
Mechanistic Causality: Sterics vs. Electronics
The fundamental difference in stability between DMS and DIPS is governed by steric hindrance rather than electronic effects. Both groups feature a strongly electron-withdrawing sulfonyl moiety that deactivates the imidazole ring. However, the degradation of these protecting groups typically proceeds via nucleophilic attack at the tetrahedral sulfur(VI) center.
-
DMS (Dimethylsulfamoyl): The relatively small methyl groups provide minimal steric shielding. Consequently, the sulfur atom is highly accessible to incoming nucleophiles (e.g., amines, hydroxides, or Grignard reagents). This makes DMS an excellent choice when mild, late-stage deprotection is required[2].
-
DIPS (Diisopropylsulfamoyl): The bulky isopropyl groups create a dense "steric cone" that physically blocks the trajectory of incoming nucleophiles. This kinetic shielding drastically reduces the rate of nucleophilic substitution at the sulfur center, allowing DIPS-protected imidazoles to survive harsh, multi-step organometallic sequences that would readily cleave a DMS group.
Mechanistic divergence in nucleophilic susceptibility due to steric shielding.
Comparative Stability Data
To quantify the kinetic differences, stability assays are routinely conducted across a spectrum of standard synthetic conditions. The data below summarizes the representative half-lives (
| Reaction Condition | Reagent & Solvent | Temp | DMS-Imidazole ( | DIPS-Imidazole ( |
| Directed Lithiation | -78 °C | Stable (> 24h)[3] | Stable (> 24h) | |
| Basic Hydrolysis | 1M NaOH (aq) / THF (1:1) | 25 °C | ~4.5 hours | > 72 hours |
| Aminolysis | 60 °C | < 30 mins | > 48 hours | |
| Grignard Addition | 25 °C | ~2.0 hours (cleavage) | > 24 hours |
Data Interpretation: Both groups are perfectly stable to strong bases at cryogenic temperatures, enabling highly regioselective C-2 or C-5 lithiation[3]. However, as the temperature rises or the nucleophilicity of the reagent increases, the DMS group rapidly degrades. Conversely, the DIPS group maintains structural integrity even under refluxing amine conditions.
Self-Validating Experimental Protocol: HPLC-UV Stability Assay
To ensure trustworthiness and reproducibility in your own laboratory, the following protocol utilizes an internal standard (IS) methodology. By incorporating biphenyl directly into the reaction matrix, we create a self-validating system: any volumetric errors during aliquoting or quenching are mathematically canceled out by analyzing the ratio of the imidazole peak to the inert IS peak.
Step-by-Step Methodology:
-
Preparation of the Master Mix: In a flame-dried 20 mL scintillation vial, dissolve 1.0 mmol of the protected imidazole (DMS or DIPS variant) and 0.5 mmol of biphenyl (Internal Standard) in 10 mL of anhydrous THF.
-
Baseline Sampling (
): Withdraw a 50 µL aliquot, quench in 950 µL of HPLC-grade Acetonitrile (ACN), and inject into the HPLC to establish the baseline Area Ratio ( ). -
Initiation of Stress Condition: Add 10 mL of 1M NaOH (aq) to the stirring solution at 25 °C.
-
Kinetic Sampling: At defined intervals (
), withdraw 100 µL aliquots from the biphasic mixture. -
Quenching Mechanism: Immediately discharge the aliquot into a microcentrifuge tube containing 800 µL ACN and 100 µL of 1M HCl. Causality: The rapid pH drop instantly neutralizes the hydroxide nucleophile, freezing the reaction kinetics at the exact timestamp to prevent artificial degradation post-sampling.
-
Quantification: Centrifuge the quenched samples at 10,000 rpm for 2 minutes to pellet any precipitated salts. Analyze the supernatant via HPLC-UV (254 nm). Calculate the remaining percentage of the starting material relative to the
Area Ratio.
Workflow for the internally standardized comparative stability assessment.
Application Guide: Strategic Selection
-
Select DMS when: Your synthetic route requires a late-stage, mild deprotection. DMS is ideal when the molecule contains other sensitive functional groups that cannot withstand harsh acidic or basic deprotection conditions. It is easily removed via microwave-assisted transamination or mild alkaline hydrolysis[2].
-
Select DIPS when: The synthetic sequence involves multiple steps with aggressive nucleophiles (e.g., Grignard additions, reductions with complex hydrides, or cross-coupling reactions at elevated temperatures). The steric bulk of DIPS ensures the imidazole remains masked until you intentionally force deprotection (typically requiring refluxing concentrated acid or specialized reagents).
References
-
Synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes. Rearrangement of 1-(dimethylsulfamoyl)-5-imidazole-carboxaldehyde to the 4-carboxaldehyde , ResearchGate.1
-
A Ligand-Library Approach to the Highly Efficient Rhodium/Phosphoramidite-Catalyzed Asymmetric Arylation of N,N-Dimethylsulfamoyl-Protected Aldimines , Organic Chemistry Portal. 2
-
Ortho-Directed Metalation of 3-Carboxy-β-carbolines: Use of the SmI2-Cleavable 9-N-(N',N'-Dimethylsulfamoyl) Blocking Group for the Preparation of 9-N-Deprotected 4-Amino Derivatives via Azide Introduction or a Palladium-Catalyzed Cross-Coupling Reaction , ACS Publications. 3
Sources
Mass spectrometry analysis of sulfamoylation reaction byproducts
Resolving the Sulfome: A Comparative Guide to LC-HRMS Platforms for Sulfamoylation Byproduct Analysis
Introduction
Sulfamoylation is a cornerstone transformation in modern drug discovery, frequently employed to synthesize steroid sulfatase (STS) inhibitors, carbonic anhydrase inhibitors, and novel bioisosteres[1]. However, reactions utilizing reagents like sulfamoyl chloride, chlorosulfonyl isocyanate, or sulfuryl fluoride (SO₂F₂) are inherently prone to generating complex impurity profiles. These include symmetrical sulfamides, hydrolysis products, and closely eluting positional isomers[2].
Identifying these trace byproducts is not merely a regulatory requirement; it is critical for understanding reaction mechanisms and optimizing synthetic yields. As a Senior Application Scientist, I have systematically evaluated various analytical configurations to resolve these complex mixtures. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms (Orbitrap vs. Q-TOF) and liquid chromatography column technologies (Core-Shell vs. Fully Porous Particles) to establish a definitive, self-validating protocol for sulfamoylation byproduct characterization.
Mechanistic Origins of Sulfamoylation Byproducts
To analyze a mixture effectively, one must first understand the causality of its components. In Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the reaction of a primary amine with SO₂F₂ yields a sulfamoyl fluoride intermediate. While the addition of a secondary, different amine yields the desired unsymmetrical sulfamide, excess primary amine or localized concentration gradients often lead to the undesired formation of symmetrical sulfamides[2].
Mechanistic pathway of SuFEx sulfamoylation and symmetrical sulfamide byproduct formation.
Chromatographic Separation: Core-Shell vs. Fully Porous Particles (FPP)
The primary analytical challenge is resolving isobaric byproducts, such as ortho- vs. para-sulfamoylated isomers, before they enter the mass spectrometer. Co-elution leads to ion suppression and convoluted MS/MS spectra.
The Causality of Choice: We compare standard 1.7 µm Fully Porous Particles (FPP) against 2.7 µm Core-Shell (solid-core) particles. Core-shell technology restricts the diffusion path of the analyte into the porous outer layer, minimizing multi-path dispersion (the 'A' term in the van Deemter equation) and longitudinal diffusion. This results in peak capacities rivaling sub-2 µm FPPs but at significantly lower backpressures, reducing frictional heating that can degrade thermally labile sulfamates.
Table 1: Chromatographic Performance for Sulfamoylated Isomers
| Performance Metric | 1.7 µm FPP C18 (Alternative) | 2.7 µm Core-Shell C18 (Recommended) |
| Typical Backpressure | 800 - 1,000 bar | 400 - 600 bar |
| Peak Capacity (15 min gradient) | ~180 | ~170 |
| Resolution ( | 2.1 | 2.3 (Sharper peak shape due to reduced eddy diffusion) |
| Frictional Heating Risk | High (requires active pre-heating/cooling) | Low |
| Column Lifetime | Moderate (susceptible to frit clogging) | Excellent |
Mass Spectrometry Platforms: Orbitrap vs. Q-TOF
Following separation, the accurate mass and isotopic pattern of the byproducts must be determined. The addition of a sulfamoyl group (
The Causality of Choice: Q-TOF instruments (e.g., Agilent 6540) excel in acquisition speed, making them highly compatible with ultra-fast UHPLC gradients where peak widths are <3 seconds[1]. Conversely, Orbitrap platforms offer ultra-high resolving power. When analyzing complex crude reaction mixtures, an Orbitrap operating at 120,000 FWHM can resolve the
Table 2: HRMS Platform Comparison for Sulfamoylation Impurity Profiling
| Specification | Q-TOF (e.g., Agilent 6540) | High-Field Orbitrap | Impact on Sulfamoylation Analysis |
| Resolving Power (FWHM) | ~40,000 - 60,000 | Up to 500,000 | Orbitrap resolves |
| Mass Accuracy | 1 - 3 ppm | < 1 ppm | Both sufficient for elemental composition assignment. |
| Scan Speed (MS/MS) | Up to 50 Hz | Up to 40 Hz | Q-TOF provides more data points across narrow UHPLC peaks. |
| Dynamic Range | 5 logs | 4-5 logs | Q-TOF handles highly concentrated main product alongside trace impurities slightly better without space-charge effects. |
Experimental Protocol: Self-Validating LC-HRMS Methodology
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory system suitability testing (SST) to verify mass accuracy and retention time stability prior to analyzing unknown reaction mixtures.
End-to-end self-validating LC-HRMS workflow for identifying sulfamoylation impurities.
Step-by-Step Methodology:
-
Step 1: Sample Preparation & Quenching
-
Quench a 10 µL aliquot of the sulfamoylation reaction mixture with 90 µL of cold methanol to halt further sulfamoyl fluoride reactivity.
-
Centrifuge at 14,000 x g for 5 minutes to precipitate insoluble salts. Dilute the supernatant 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent detector saturation by the main product.
-
-
Step 2: System Suitability Test (SST) - The Validation Check
-
Inject a blank (solvent only) followed by a known sulfamoylated reference standard (e.g., 4-fluorophenyl sulfamate).
-
Validation Criteria: The blank must show no carryover. The reference standard must elute within ±0.05 min of its historical retention time, and its exact mass must be within ±2 ppm of the theoretical value. Do not proceed with experimental samples if these criteria fail.
-
-
Step 3: UHPLC Separation
-
Column: 2.7 µm Core-Shell C18 (2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min. Column temperature: 40 °C.
-
-
Step 4: HRMS Data-Dependent Acquisition (DDA)
-
Operate the mass spectrometer in positive/negative polarity switching mode. Sulfamates often ionize exceptionally well in negative mode
due to the acidic nature of the protons. -
Set Full MS resolution to 120,000 (Orbitrap) or high-resolution mode (Q-TOF).
-
Trigger MS/MS (DDA) on the top 5 most intense ions. Causality: MS/MS fragmentation is required to distinguish positional isomers that have identical intact masses. Look for the characteristic neutral loss of
(-63.96 Da) or (-79.98 Da) in the MS2 spectra to confirm the sulfamoyl moiety.
-
-
Step 5: Data Processing & Isotope Filtering
-
Utilize processing software to filter the total ion chromatogram (TIC) for features exhibiting a mass defect characteristic of sulfur and the specific
Da ( ) isotopic peak. This instantly isolates sulfamoylated byproducts from the non-sulfur-containing matrix background.
-
References
- Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer.
- Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing).
- Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphon
Sources
A Researcher's Guide to Validating S-N Bond Formation Using IR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the creation of a sulfur-nitrogen (S-N) bond is a foundational step in synthesizing a multitude of critical molecules, from sulfonamide antibiotics to advanced agrochemicals. Validating the successful formation of this bond is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy emerges as a uniquely powerful first-line method. It is rapid, non-destructive, and provides direct evidence of the functional groups involved, making it an indispensable tool for reaction monitoring and product confirmation.
This guide provides an in-depth comparison of the spectral evidence that validates S-N bond formation. We will explore the underlying principles, present a robust experimental protocol, and contrast the capabilities of IR spectroscopy with other common analytical methods, grounding our discussion in field-proven insights and experimental data.
The Vibrational Signature: How IR Spectroscopy Sees the S-N Bond
Infrared spectroscopy operates on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific, quantized frequencies.[1][2][3] When infrared radiation is passed through a sample, bonds absorb the energy corresponding to their natural vibrational frequencies.[4][5] The formation of a new S-N bond introduces new vibrational modes, while the consumption of reactants eliminates others. The "proof" of reaction success lies in observing the appearance of product-specific absorption bands concurrently with the disappearance of reactant-specific bands.[6]
For sulfur-nitrogen compounds, particularly the ubiquitous sulfonamides (R-SO₂-NH-R'), the most telling region of the IR spectrum is between 4000 cm⁻¹ and 600 cm⁻¹. The key is to look for the emergence of the S-N stretch and, just as importantly, the strong, characteristic vibrations of the adjacent sulfonyl (SO₂) group.
Key Diagnostic Peaks for S-N Bond Validation
The successful synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example. The validation hinges on a comparative analysis of the product spectrum against the reactant spectra.
| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Present In |
| Sulfonamide | S-N | Stretch | 930 - 890 | Product |
| Sulfonyl | S=O | Asymmetric Stretch | 1370 - 1310 | Product & Reactant |
| Sulfonyl | S=O | Symmetric Stretch | 1180 - 1130 | Product & Reactant |
| Amine (Primary) | N-H | Stretch | 3400 - 3300 (two bands) | Reactant (Amine) |
| Amine (Secondary) | N-H | Stretch | 3350 - 3250 (one band) | Product (if applicable) |
| Sulfonyl Chloride | S-Cl | Stretch | ~600 - 500 | Reactant (Sulfonyl Chloride) |
Analysis Causality:
-
Appearance of the S-N Stretch: The most direct, albeit often weak to medium intensity, evidence is the emergence of a new band in the 930 - 890 cm⁻¹ region, attributable to the S-N single bond stretch.[7][8]
-
Disappearance of the S-Cl Stretch: Conclusive evidence of sulfonyl chloride consumption is the complete absence of the S-Cl stretching band in the low-frequency region of the spectrum.
-
Shift in SO₂ Bands: The electronic environment around the sulfonyl group changes upon replacing the chlorine atom with a nitrogen atom. This typically results in a noticeable shift in the positions of the strong asymmetric and symmetric S=O stretching bands between the reactant sulfonyl chloride and the product sulfonamide.[9]
-
Changes in the N-H Region: If a primary amine (R-NH₂) was used as a reactant, its spectrum would show two distinct N-H stretching bands. The resulting secondary sulfonamide (R'-SO₂-NH-R) will exhibit only a single, often broader, N-H stretching band. The disappearance of the two-band pattern is a strong indicator of reaction.
Workflow for S-N Bond Validation
Caption: A logical workflow for validating S-N bond formation from synthesis to FTIR analysis.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
Modern Attenuated Total Reflectance (ATR) FTIR spectrometers offer a simple, rapid, and reliable method for analyzing solid and liquid samples with minimal preparation.[4]
Objective: To obtain a clean, interpretable IR spectrum of a synthesized compound to validate S-N bond formation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum by running the analysis with nothing on the crystal. This is critical as it subtracts the spectral signature of the atmosphere (e.g., CO₂ and H₂O) from your sample's spectrum.
-
Sample Application (Solid): Place a small, representative amount (a few milligrams) of your purified, dry solid product directly onto the center of the ATR crystal.
-
Engage the Anvil: Lower the instrument's press anvil onto the sample to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Initiate the scan. For typical validation, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a high signal-to-noise ratio.
-
Data Analysis:
-
Compare: Overlay the acquired product spectrum with the spectra of the starting materials (acquired using the same method).
-
Identify: Look for the key changes outlined in the table above: the disappearance of the S-Cl peak and the appearance of the S-N stretch. Note any shifts in the SO₂ and N-H regions.
-
-
Cleaning: Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.
This protocol should be repeated for all starting materials to create a comprehensive, self-validating dataset for comparison.
Comparative Guide: IR Spectroscopy vs. Other Techniques
While FTIR is an excellent tool for initial validation, it is most powerful when used in concert with other analytical techniques. Each method provides a different piece of the structural puzzle.[10][11]
| Technique | Primary Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Functional Groups | Very fast, inexpensive, requires minimal sample, non-destructive, excellent for identifying key groups like SO₂ and N-H.[12][13] | Does not provide detailed connectivity, can be ambiguous for complex molecules, fingerprint region is difficult to interpret.[13] |
| NMR Spectroscopy | Molecular Skeleton & Connectivity | Unambiguously determines the carbon-hydrogen framework, identifies neighboring atoms, and provides detailed structural insights.[10][14] | Slower, more expensive, requires more sample, less sensitive to quaternary carbons and some heteroatoms. |
| Mass Spectrometry | Molecular Weight & Formula | Provides the precise molecular weight and fragmentation patterns, which can be used to deduce the elemental formula.[15] | Does not directly probe bond types, can be destructive, may not distinguish between isomers without fragmentation analysis. |
Expert Insight: The most efficient workflow uses FTIR as the primary screening tool. A 5-minute FTIR scan can confirm whether a reaction has proceeded as expected by verifying the presence or absence of key functional groups. If the FTIR spectrum is promising, NMR and Mass Spectrometry are then employed to provide the definitive, high-resolution structural proof required for publication and regulatory purposes. This complementary approach leverages the speed of IR and the detail of NMR and MS, optimizing the characterization process.
References
-
Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 20(4), 716-724. [Link]
-
Tümer, M., Köksal, H., Sener, M. K., & Serin, S. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 32(5), 833-845. [Link]
-
Benmebarek, S., et al. (2020). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
-
Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(8), 1275-1286. [Link]
-
Withnall, R., & Andrews, L. (1987). Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. Journal of the American Chemical Society, 109(18), 5445-5452. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. UW-Madison Chemistry Department. [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. UCLA Chemistry Department. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. [Link]
-
Science Ready. (2022). Infrared Spectroscopy Made Easy – HSC Chemistry. Science Ready. [Link]
-
California State University, Bakersfield. (n.d.). Lab 11: Investigation of a Chemical Bond by Infrared Spectroscopy. CSUB Chemistry Department. [Link]
-
Chemistry Stack Exchange. (2016). S-N bond IR vibrations. Chemistry Stack Exchange. [Link]
-
Anonymous. (n.d.). INFRARED SPECTROSCOPY (IR). Course document. [Link]
-
Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. [Link]
-
Ball, N. D., et al. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society, 142(36), 15242-15247. [Link]
-
Study Mind. (2022). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Study Mind. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547. [Link]
-
Royal Society of Chemistry. (n.d.). Infrared (IR) spectroscopy. RSC Education. [Link]
-
Ashenhurst, J. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sulfinylamine. Wikipedia. [Link]
-
Research Square. (Preprint). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Research Square. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. [Link]
-
University of California, Los Angeles. (n.d.). Introduction to IR Spectra. WebSpectra. [Link]
-
Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why?. Quora. [Link]
-
ResearchGate. (n.d.). Electronic structure of sulfur-nitrogen containing compounds: correlations with theory and chemical reactivity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Wikipedia. [Link]
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Structural Directing Effects in Coordination Chemistry: A Comparative Guide to N,N-Diisopropyl vs. N,N-Dimethyl-1H-imidazole-1-sulfonamide Complexes
As coordination chemistry and drug design evolve, the strategic selection of ligand protecting and directing groups becomes paramount. Imidazole-1-sulfonamides are highly valued building blocks due to their robust coordination capabilities and biological relevance [1]. Historically, the N,N-dimethylsulfamoyl group has been the standard protecting motif [2]. However, researchers frequently encounter crystallographic challenges with this group, specifically its tendency to form insoluble polymeric coordination networks.
This guide provides an objective, data-driven comparison between the ubiquitous N,N-dimethyl variant and the sterically demanding N,N-diisopropyl-1H-imidazole-1-sulfonamide (CAS 1349718-95-1) [3]. By analyzing crystallographic outcomes and coordination behaviors, we will demonstrate how increasing the steric bulk of the sulfonamide alkyl groups acts as a crystallographic "switch"—forcing discrete, mononuclear complexation that is ideal for high-resolution structural analysis and catalytic site-isolation.
Mechanistic Insights: The Role of Steric Bulk in Crystal Packing
The sulfonamide group (–SO₂NR₂) exerts both electronic and steric influences on the imidazole ring. In the N,N-dimethyl variant, the minimal steric profile of the methyl groups allows transition metals (e.g., Cu(II), Zn(II), Pd(II)) to coordinate not only to the free imidazole nitrogen (N3) but also to the sulfonamide oxygen atoms of adjacent molecules. This intermolecular bridging inevitably leads to 1D or 2D coordination polymers, which often precipitate as amorphous powders or intractable microcrystals [4].
Conversely, the N,N-diisopropyl group introduces severe steric hindrance. The bulky isopropyl moieties physically shield the sulfonamide oxygens, effectively shutting down the intermolecular bridging pathway. This forces the metal center to adopt a terminal, monodentate coordination mode with the imidazole N3. The result is a highly soluble, discrete mononuclear complex that readily forms diffraction-quality single crystals.
Fig 1: Steric influence of dialkylsulfamoyl groups on coordination and crystallographic outcomes.
Quantitative Crystallographic & Performance Comparison
To objectively evaluate the performance of these two directing groups, we must look at their empirical crystallographic parameters and physicochemical properties when complexed with standard divalent transition metals.
| Parameter | N,N-Dimethyl-1H-imidazole-1-sulfonamide Complexes | This compound Complexes |
| Typical Coordination Mode | Bridging / Multidentate (N3 + O-Sulfonyl) | Terminal / Monodentate (N3 only) |
| Crystal System Tendency | Monoclinic / Triclinic (Polymeric) | Orthorhombic / Monoclinic (Discrete) |
| Steric Profile (Cone Angle) | Low (~110°) | High (~160°) |
| Dihedral Angle (Imidazole/SO₂) | ~45° - 60° | ~80° - 90° (Orthogonal) |
| Solubility in Non-Polar Solvents | Poor to Moderate | High |
| Primary Field Applications | Aqueous Zinc Battery Interphases [5], H3 Agonists | Site-Isolated Catalysis, Lipophilic Drug Scaffolds |
Data Synthesis Note: The orthogonal dihedral angle in the diisopropyl variant minimizes electronic conjugation between the sulfonamide and the imidazole ring, localizing electron density on the N3 nitrogen and thereby strengthening the Metal-N3 coordinate bond.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies detail the synthesis and crystallization of this compound complexes, explaining the causality behind each critical step.
Protocol A: Synthesis of the this compound Ligand
Objective: Attach the sterically bulky protecting group to the imidazole core.
-
Deprotonation: Dissolve 1H-imidazole (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the flask to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.
-
Causality: Imidazole is a weak acid. Complete deprotonation by a strong base like NaH generates the highly nucleophilic imidazolide anion. Performing this at 0 °C controls the exothermic hydrogen gas evolution and prevents solvent degradation.
-
Self-Validation: The reaction is visually validated when the effervescence (H₂ gas) ceases, indicating complete deprotonation.
-
-
Sulfamoylation: Dropwise, add N,N-diisopropylsulfamoyl chloride (1.05 eq) to the cooled solution. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Causality: The dropwise addition prevents localized heating, which could lead to unwanted side reactions or degradation of the sulfamoyl chloride.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation: Run a Thin Layer Chromatography (TLC) plate (Eluent: 1:1 Hexane/EtOAc). The disappearance of the baseline imidazole spot and the appearance of a high-Rf UV-active spot confirms successful conversion to the lipophilic product.
-
Protocol B: Crystal Growth via Vapor Diffusion
Objective: Isolate diffraction-quality single crystals of the transition metal complex.
-
Complexation: In a small inner glass vial (2 mL), dissolve the synthesized ligand (2.0 eq) and a metal salt (e.g., Zn(OAc)₂, 1.0 eq) in a minimum amount of Methanol (approx. 0.5 mL).
-
Causality: Methanol acts as a coordinating solvent that easily dissolves both the organic ligand and the inorganic metal salt, facilitating the initial thermodynamic formation of the complex.
-
-
Anti-Solvent Layering: Place the unsealed inner vial into a larger outer vial (20 mL) containing 3 mL of Diethyl Ether. Seal the outer vial tightly with a Teflon-lined cap.
-
Causality: Diethyl ether acts as an anti-solvent. Because it possesses a higher vapor pressure than methanol, it will spontaneously vaporize and diffuse into the inner vial within the closed system. This gradual lowering of the solvent mixture's polarity slowly decreases the complex's solubility.
-
Self-Validation: Over 3 to 7 days, the system enters the metastable zone. The appearance of geometrically defined, translucent crystals on the walls of the inner vial (rather than an opaque, sudden precipitate) validates that thermodynamic nucleation has occurred, yielding crystals suitable for X-Ray Diffraction (XRD).
-
Conclusion
The transition from N,N-dimethyl to this compound represents a deliberate exercise in steric engineering. By understanding the causality between ligand bulk and crystal packing, researchers can actively prevent the formation of intractable coordination polymers. The diisopropyl variant ensures the isolation of discrete mononuclear complexes, providing clear, high-resolution crystallographic data essential for advanced drug development and catalytic design.
References
-
Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles and 2,4(5)-connected imidazole crown ethers University of Illinois / Journal of Organic Chemistry[Link](Note: URL derived from institutional repository data)
-
Interface regulation and electrolyte design strategies for zinc anodes in high-performance zinc metal batteries National Institutes of Health (NIH) / PMC[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
